1-Ethoxy-3-methylbutan-2-amine
Description
BenchChem offers high-quality 1-Ethoxy-3-methylbutan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethoxy-3-methylbutan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethoxy-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-9-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZIPLPSCHINQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662981 | |
| Record name | 1-Ethoxy-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883538-02-1 | |
| Record name | 1-Ethoxy-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rational Design and Synthesis of 1-Ethoxy-3-methylbutan-2-amine: A Technical Whitepaper
Executive Summary
In modern drug discovery and fine chemical synthesis, functionalized chiral amino ethers serve as highly versatile scaffolds. 1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1)[1], derived from the amino acid valine, is a prime example of a sterically hindered, lipophilic building block utilized in the development of protease inhibitors and CNS-active therapeutics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. Here, we deconstruct the causality behind the synthetic route, addressing the inherent chemoselectivity challenges of O-alkylating amino alcohols. By leveraging Phase-Transfer Catalysis (PTC), we establish a self-validating, scalable, and high-yielding workflow that preserves stereochemical integrity and eliminates the need for hazardous reagents.
Strategic Rationale: Overcoming O-Alkylation Bottlenecks
The synthesis of 1-ethoxy-3-methylbutan-2-amine requires the selective ethylation of the primary hydroxyl group of valinol without alkylating the adjacent amine.
Historically, chemists have relied on standard Williamson ether synthesis conditions (e.g., Sodium Hydride and Ethyl Iodide in THF). However, when applied to N-Boc protected amino alcohols, these highly basic conditions frequently lead to severe side reactions:
-
Boc-Cleavage & N-Alkylation: Strong bases like NaH can deprotonate the carbamate nitrogen, leading to competitive N-alkylation.
-
Intramolecular Cyclization: Alkoxide intermediates can attack the Boc carbonyl, forming unwanted oxazolidinone byproducts.
The PTC Solution: To circumvent these issues, we employ a biphasic Phase-Transfer Catalysis (PTC) methodology[2]. By utilizing 50% aqueous NaOH and Toluene with Tetrabutylammonium chloride (TBAC), the reaction operates at mild temperatures (10–20 °C). The lipophilic microenvironment of the organic phase shields the carbamate from degradation, while the tight ion-pairing of the alkoxide ensures >99:1 chemoselectivity for O-alkylation[3].
Mechanistic Framework of Phase-Transfer Catalysis
Understanding the biphasic dynamics is critical for process optimization. The quaternary ammonium cation (
Causality in Reagent Selection: We specifically select Diethyl Sulfate (
Mechanistic pathway of Phase-Transfer Catalyzed (PTC) O-ethylation.
Validated Experimental Methodologies
The following protocols form a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction completion before proceeding to the next stage, eliminating downstream purification failures.
Step-by-step synthetic workflow for 1-ethoxy-3-methylbutan-2-amine.
Protocol 1: Synthesis of N-Boc-L-valinol
Objective: Mask the primary amine to prevent competitive N-alkylation.
-
Preparation: Dissolve L-valinol (10.0 g, 96.9 mmol) in anhydrous Dichloromethane (DCM, 100 mL).
-
Base Addition: Add Triethylamine (TEA, 16.2 mL, 1.2 eq) and cool the reactor to 0 °C using an ice bath.
-
Protection: Add Di-tert-butyl dicarbonate (
, 22.2 g, 1.05 eq) dropwise over 30 minutes to control the exothermic evolution of . -
Maturation: Warm to room temperature and stir for 2 hours.
-
IPC (Self-Validation): Perform TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms completion.
-
Workup: Quench with water, extract with DCM, wash with 1M citric acid and brine, dry over
, and concentrate in vacuo to yield a colorless oil.
Protocol 2: Chemoselective O-Ethylation via PTC
Objective: Selectively etherify the hydroxyl group under mild biphasic conditions.
-
Solvent System: Dissolve the crude N-Boc-L-valinol in Toluene (50 mL).
-
Catalyst & Base: Add Tetrabutylammonium chloride (TBAC, 1.34 g, 0.05 eq) followed by 50% w/w aqueous NaOH (38.7 g, 5.0 eq). Cool the biphasic mixture to 10 °C.
-
Alkylation: Add Diethyl sulfate (
, 22.4 g, 1.5 eq) dropwise. Critical Causality: Maintain internal temperature <20 °C to prevent the hydrolysis of diethyl sulfate. -
Agitation: Stir vigorously (800+ RPM) at room temperature for 12 hours. High shear is required to maximize the interfacial surface area for the phase transfer.
-
IPC (Self-Validation): HPLC analysis of the organic layer. Target >98% conversion.
-
Workup: Separate the organic layer, wash extensively with water to remove sulfate salts, dry over
, and concentrate.
Protocol 3: Deprotection and Isolation
Objective: Remove the Boc group and isolate the product as a stable, highly pure salt.
-
Deprotection: Dissolve the crude O-ethyl ether in anhydrous 1,4-dioxane (40 mL).
-
Acidification: Add 4M HCl in dioxane (120 mL, 5.0 eq) at 0 °C. Causality: We select HCl/dioxane over Trifluoroacetic acid (TFA). TFA yields a hygroscopic oil, whereas HCl promotes the precipitation of a highly crystalline hydrochloride salt, bypassing the need for column chromatography.
-
Maturation: Stir at room temperature for 2 hours until gas evolution (
, isobutylene) ceases. -
Isolation: Concentrate the mixture to half volume, add diethyl ether (100 mL) to fully precipitate the product. Filter, wash with cold ether, and dry under high vacuum to yield 1-Ethoxy-3-methylbutan-2-amine hydrochloride as a white crystalline solid.
Analytical Profiling and Quantitative Data
To ensure rigorous quality control, the physicochemical properties and optimized reaction metrics are summarized below.
Table 1: Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine [1]
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 131.22 g/mol |
| Exact Mass | 131.1310 Da |
| CAS Number | 883538-02-1 |
| Topological Polar Surface Area | 35.2 Ų |
| Rotatable Bonds | 4 |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Table 2: Reaction Optimization for O-Ethylation (Adapted from Literature) [2]
| Base / Catalyst System | Solvent | Alkylating Agent | Yield (%) | Chemoselectivity (O:N) |
| NaH (Standard Williamson) | THF | Ethyl Iodide | < 40% | Poor (High N-alkylation) |
| 50% NaOH / None | Toluene | Diethyl Sulfate | < 5% | N/A (Reaction stalls) |
| 50% NaOH / TBAC (PTC) | Toluene | Diethyl Sulfate | > 90% | > 99:1 |
References
-
Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis Source: Organic Process Research & Development (ACS Publications), 2014, 18 (9), 1142-1144. URL:[Link]
-
1-ethoxy-3-methylbutan-2-amine - Compound Summary (CID: 45074954) Source: PubChem / National Center for Biotechnology Information URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine
Abstract: This technical guide provides a comprehensive overview of the predicted physical and chemical properties of the novel secondary amine, 1-Ethoxy-3-methylbutan-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules and established principles of organic chemistry to forecast its characteristics. Detailed, field-proven experimental protocols are provided for the empirical validation of these properties, aimed at researchers, scientists, and professionals in drug development and chemical synthesis. The guide emphasizes the causal relationships behind experimental choices and establishes a framework for the systematic characterization of new chemical entities.
Introduction
1-Ethoxy-3-methylbutan-2-amine is a secondary amine with a unique combination of an alkoxy group and a branched alkyl chain. This structure suggests potential applications as a building block in pharmaceutical synthesis, as a specialized solvent, or as a catalyst in organic reactions. Accurate characterization of its physical and chemical properties is paramount for any such application. This guide serves as a foundational document, outlining the predicted properties and providing robust methodologies for their experimental determination.
Molecular Structure and Identification
The structure of 1-Ethoxy-3-methylbutan-2-amine defines its fundamental chemical identity and behavior.
Chemical Structure:
Key Structural Features:
-
Secondary Amine: The nitrogen atom is bonded to two carbon atoms and one hydrogen, making it a secondary amine. This imparts basicity and nucleophilicity.[1][2]
-
Ethoxy Group: The presence of an ether linkage introduces polarity and potential for hydrogen bond acceptance.
-
Branched Alkyl Chain: The isobutyl-like fragment contributes to the molecule's steric bulk and hydrophobic character.
Predicted Molecular Properties
The following properties are calculated based on the molecular structure.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₁₇NO | [3] |
| Molecular Weight | 131.22 g/mol | [3] |
| Topological Polar Surface Area | 35.2 Ų | [3] |
| Rotatable Bond Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 1 |
Predicted Physicochemical Properties
The physical properties of an amine are heavily influenced by its ability to form intermolecular hydrogen bonds.[4][5]
Boiling and Melting Points
-
Boiling Point: Primary and secondary amines exhibit higher boiling points than alkanes of similar molecular weight due to intermolecular hydrogen bonding.[2][5][6] However, this bonding is weaker than in alcohols because nitrogen is less electronegative than oxygen.[2][7] The boiling point of 1-Ethoxy-3-methylbutan-2-amine is predicted to be higher than its tertiary amine counterparts but lower than a corresponding alcohol.
-
Melting Point: The melting point is influenced by the molecule's ability to pack into a crystal lattice. The branching in the alkyl chain may disrupt efficient packing, leading to a lower melting point compared to a linear isomer.
Solubility
-
Water Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[4][6][8] Solubility tends to decrease as the size of the hydrophobic alkyl portion of the molecule increases.[4][6] Given its seven-carbon structure, 1-Ethoxy-3-methylbutan-2-amine is expected to have moderate to low solubility in water.
-
Organic Solvents: Amines are typically soluble in organic solvents like alcohols, ethers, and benzene.[4][6]
Acidity/Basicity (pKa)
The lone pair of electrons on the nitrogen atom makes amines basic.[1] The pKa of the conjugate acid (R₂NH₂⁺) is a measure of this basicity. For typical secondary aliphatic amines, pKa values are in the range of 10-11. The presence of the ethoxy group, being slightly electron-withdrawing, might slightly decrease the basicity compared to a simple dialkylamine.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 1-Ethoxy-3-methylbutan-2-amine.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups.[9][10]
-
N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region.[11][12]
-
C-H Stretch: Strong bands from the aliphatic C-H bonds will appear in the 2800-3000 cm⁻¹ range.[12]
-
C-O Stretch: A distinct C-O stretching band from the ethoxy group is anticipated around 1100 cm⁻¹.
-
N-H Bend: A bending vibration for the N-H group may be observed around 1650-1580 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10][13]
-
¹H NMR:
-
N-H Proton: A broad signal is expected between 0.5-5.0 ppm, and its position can be concentration-dependent.[14] This signal will disappear upon shaking the sample with D₂O.[14]
-
C-H Protons Adjacent to Nitrogen: Protons on carbons directly attached to the nitrogen (at the C2 position) will be deshielded and are predicted to appear in the 2.3-3.0 ppm range.[14][15]
-
C-H Protons Adjacent to Oxygen: The -OCH₂- protons of the ethoxy group will be significantly deshielded, likely appearing around 3.4-3.6 ppm.
-
Other Aliphatic Protons: The remaining methyl and methylene protons will appear further upfield, with splitting patterns determined by their neighboring protons.
-
-
¹³C NMR:
-
Carbons Bonded to Nitrogen: The carbon atom directly attached to the nitrogen (C2) is expected to have a chemical shift in the 10-65 ppm range.[14]
-
Carbons Bonded to Oxygen: The carbon of the -OCH₂- group will be deshielded, typically appearing in the 60-70 ppm range.
-
Aliphatic Carbons: The remaining carbons will have signals in the typical alkane region (10-40 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M+): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (131.22). According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[15]
-
Fragmentation: A prominent fragmentation pathway for amines is α-cleavage, where the bond between the α- and β-carbons is broken, leading to a stable iminium cation. For 1-Ethoxy-3-methylbutan-2-amine, this could result in several characteristic fragments.
Chemical Reactivity
The chemical behavior of 1-Ethoxy-3-methylbutan-2-amine is dominated by the lone pair of electrons on the nitrogen atom.[1]
-
Basicity and Salt Formation: As a base, it will readily react with acids to form water-soluble ammonium salts.[1][8] This property is often used in purification or separation processes.
-
Nucleophilicity: The amine can act as a nucleophile, reacting with electrophiles.[16]
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines.[1]
-
Hinsberg Test: The reaction with benzenesulfonyl chloride is used to distinguish between primary, secondary, and tertiary amines.[1] As a secondary amine, it is expected to form an alkali-insoluble N,N-disubstituted sulfonamide.[1]
-
Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines, which often appear as an insoluble oil.[17]
Experimental Verification Protocols
To validate the predicted properties, a series of standardized experimental procedures should be followed.
Purity and Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile amines, confirming both purity and molecular weight.[18][19]
Methodology:
-
Sample Preparation: Prepare a dilute solution of 1-Ethoxy-3-methylbutan-2-amine (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or methanol.
-
Derivatization (Optional but Recommended): To improve peak shape and prevent interaction with the GC column, derivatization is often employed.[20] A common reagent is benzenesulfonyl chloride, which reacts with the amine to form a less polar derivative.[18]
-
GC Separation:
-
Column: Use a column suitable for amine analysis, such as a CP-Volamine or a standard DB-5ms.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Temperature Program: Start with an initial oven temperature of ~60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
The retention time of the major peak indicates the compound's elution characteristic.
-
The mass spectrum of this peak should be analyzed for the molecular ion and characteristic fragmentation patterns to confirm the structure. Purity is assessed by the relative area of the main peak.
-
Structural Elucidation: NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the purified amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Integrate the signals to determine proton ratios.
-
Analyze coupling patterns (splitting) to infer neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
D₂O Shake (for ¹H NMR):
-
After the initial ¹H NMR, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.
-
The disappearance of the N-H proton signal confirms its identity.[14]
-
Functional Group Identification: FTIR Spectroscopy
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if not too volatile) by placing a thin film between two salt (NaCl or KBr) plates.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[9]
-
Data Analysis: Identify characteristic absorption bands corresponding to the N-H, C-H, and C-O functional groups as predicted in section 3.1.
Basicity Determination: Potentiometric Titration for pKa
Potentiometric titration is a highly accurate and common method for determining pKa values.[21][22]
Methodology:
-
Sample Preparation: Prepare a solution of the amine with a known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup:
-
Use a calibrated pH meter with a combination pH electrode.
-
Place the amine solution in a beaker with a magnetic stirrer.
-
-
Titration:
-
Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
Conclusion
This guide establishes a predictive framework for the physical and chemical properties of 1-Ethoxy-3-methylbutan-2-amine, a novel secondary amine. By leveraging data from analogous structures and fundamental chemical principles, we have outlined its expected molecular characteristics, physicochemical behavior, and spectroscopic profile. The detailed experimental protocols provided herein offer a self-validating system for researchers to empirically confirm these predictions. This systematic approach ensures scientific integrity and provides the authoritative grounding necessary for the confident application of this compound in research and development.
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Kumar, V., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega, 9(5), 5786-5795. Available at: [Link]
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Smith, R. M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1032. Available at: [Link]
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Szałek, A., et al. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(8), 477-483. Available at: [Link]
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Clark, J. (2004). Amines Menu. Chemguide. Available at: [Link]
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Ilas, J., & Sisko, J. (2010). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta, 83(1), 93-97. Available at: [Link]
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1-Ethoxy-3-methylbutan-2-amine CAS number and molecular structure
An In-depth Technical Guide to 1-Ethoxy-3-methylbutan-2-amine
Forward
This technical guide provides a comprehensive overview of 1-Ethoxy-3-methylbutan-2-amine, a chemical entity of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the limited volume of published research specifically on this compound, this document synthesizes available data from chemical databases and extrapolates potential synthetic routes and applications based on established principles of medicinal and organic chemistry. The aim is to provide a foundational understanding of its properties and potential as a research tool, while clearly acknowledging the areas where specific experimental data is not yet available in public literature.
Molecular Identity and Structure
1-Ethoxy-3-methylbutan-2-amine is a primary amine containing an ether linkage. Its fundamental identifiers are crucial for its accurate sourcing and characterization in a research setting.
| Identifier | Value | Source |
| CAS Number | 883538-02-1 | [1] |
| Molecular Formula | C7H17NO | [1] |
| Synonyms | AKOS013465019, DTXSID60662981, MOLPORT-020-916-028, NE27650 | [1] |
| Canonical SMILES | CCOCC(C(C)C)N | [1] |
| InChI | InChI=1S/C7H17NO/c1-4-9-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 | [1] |
Molecular Structure
The structure of 1-Ethoxy-3-methylbutan-2-amine features a butane backbone with an ethoxy group at the first position and an amine group at the second. The presence of a methyl group at the third position completes the molecule. An important structural feature is the chiral center at the second carbon (C2), which is bonded to the amine group, a hydrogen atom, an ethoxymethyl group, and an isobutyl group. This means the compound can exist as a racemate or as individual enantiomers.
Caption: 2D structure of 1-Ethoxy-3-methylbutan-2-amine.
Physicochemical Properties
The physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for 1-Ethoxy-3-methylbutan-2-amine are computationally derived, as experimental data is not widely published.
| Property | Value | Source |
| Molecular Weight | 131.219 g/mol | [1] |
| Topological Polar Surface Area | 35.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
These computed properties suggest that 1-Ethoxy-3-methylbutan-2-amine has characteristics that are favorable for a potential drug candidate or a building block in drug discovery. Its relatively low molecular weight and a moderate number of rotatable bonds are generally desirable. The presence of both hydrogen bond donors and acceptors allows for potential interactions with biological targets.
Synthesis and Characterization
While a specific, validated synthesis protocol for 1-Ethoxy-3-methylbutan-2-amine is not available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions for the synthesis of β-amino ethers.
Proposed Synthetic Pathway
A common method for the synthesis of β-amino ethers involves the aminolysis of an epoxide. This retro-synthetic approach would start from 1-ethoxy-3-methyl-1,2-epoxybutane. The reaction of this epoxide with ammonia would yield the target molecule.
Caption: A plausible synthetic workflow for 1-Ethoxy-3-methylbutan-2-amine.
Disclaimer: This proposed pathway is hypothetical and would require experimental validation and optimization.
Analytical Characterization
Confirmation of the successful synthesis and purity of 1-Ethoxy-3-methylbutan-2-amine would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.
Spectroscopic data such as NMR, HPLC, and LC-MS for 1-Ethoxy-3-methylbutan-2-amine may be available from commercial suppliers upon request[2].
Potential Applications in Research and Drug Development
The structural motifs within 1-Ethoxy-3-methylbutan-2-amine, namely the primary amine and the β-amino ether framework, are prevalent in many biologically active compounds.
-
Building Block for Novel Chemical Entities : This compound can serve as a versatile starting material or intermediate for the synthesis of more complex molecules. The primary amine is a key functional group for forming amides, sulfonamides, and for use in reductive amination reactions to build larger scaffolds.
-
Fragment-Based Drug Discovery : With its low molecular weight, 1-Ethoxy-3-methylbutan-2-amine is a suitable candidate for fragment-based screening campaigns to identify small molecules that bind to biological targets.
-
Pharmacological Relevance of the β-Amino Moiety : β-amino acids and their derivatives are known to exhibit interesting pharmacological activities, including increased potency and enzymatic stability when incorporated into peptides[3]. The β-amino alcohol framework, a related structure, is found in compounds with antimalarial, antibacterial, and anticancer activities[4]. While direct biological data for 1-Ethoxy-3-methylbutan-2-amine is lacking, its structural similarity suggests it could be a valuable scaffold for exploring these therapeutic areas.
It is important to underscore that these potential applications are speculative and based on the established roles of similar chemical structures in medicinal chemistry.
Safety and Handling
There is no specific safety and hazard information, such as GHS classification, available for 1-Ethoxy-3-methylbutan-2-amine in publicly accessible databases[1]. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.
General Handling Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of exposure, seek immediate medical attention.
For guidance, researchers can refer to the safety data sheet (SDS) of structurally related amines, while keeping in mind that the toxicological properties of this specific compound have not been fully investigated.
Conclusion
1-Ethoxy-3-methylbutan-2-amine is a commercially available chemical compound with a molecular structure that holds potential for applications in synthetic and medicinal chemistry. Its primary amine and β-amino ether motifs are of interest in the design of novel therapeutics. However, a significant lack of published experimental data on its synthesis, reactivity, and biological activity means that its full potential is yet to be explored. This guide provides a foundational overview based on available data and chemical principles, intended to support researchers in their initial evaluation of this compound for their specific applications. Further experimental investigation is necessary to fully characterize its properties and validate its potential uses.
References
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ACS Publications. (2022, December 23). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]
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ResearchGate. (2025, October 31). NH4Cl Catalyzed synthesis of β-amino Esters. Retrieved from [Link]
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Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
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PMC. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
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Royal Society of Chemistry. Poly(beta-amino esters): applications in immunology. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and therapeutic application of beta-amino alcohol derivatives. Retrieved from [Link]
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A Technical Guide to the Potential Applications of 1-Ethoxy-3-methylbutan-2-amine in Organic Synthesis
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern organic synthesis, the demand for novel, stereochemically-defined building blocks is incessant. Chiral amines, in particular, are of paramount importance, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and catalysts.[1][2] This guide delves into the untapped potential of 1-Ethoxy-3-methylbutan-2-amine, a chiral primary amine whose unique structural features—a stereogenic center adjacent to the amino group, a sterically demanding isobutyl group, and a coordinating ethoxy moiety—suggest a wide range of applications in asymmetric synthesis.
While specific literature on 1-Ethoxy-3-methylbutan-2-amine is sparse, its molecular architecture allows for informed predictions of its utility. This document will, therefore, serve as a forward-looking technical guide, extrapolating from well-established principles of organic chemistry and drawing parallels with structurally related compounds to illuminate its potential as a chiral auxiliary, a component of organocatalysts, and a ligand in transition metal catalysis.
| Compound Property | Value |
| IUPAC Name | 1-ethoxy-3-methyl-butan-2-amine |
| CAS Number | 883538-02-1[3] |
| Molecular Formula | C7H17NO[3] |
| Molecular Weight | 131.22 g/mol [3] |
| Structure | CH3CH2ONH2CH(CH3)2 |
Proposed Synthesis of 1-Ethoxy-3-methylbutan-2-amine
The synthesis of this chiral amine can be envisioned through a reductive amination of the corresponding ketone, 1-ethoxy-3-methylbutan-2-one.[4] This approach offers a straightforward route to the target molecule, with the potential for asymmetric synthesis to yield enantiomerically pure material.
Caption: Proposed synthetic route to 1-Ethoxy-3-methylbutan-2-amine.
Experimental Protocol: Asymmetric Reductive Amination
-
To a solution of 1-ethoxy-3-methylbutan-2-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added an ammonia source (e.g., ammonium acetate, 7N NH3 in methanol; 5-10 eq).
-
A chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., [Ir(cod)Cl]2 with a chiral phosphine ligand) or a chiral organocatalyst, is added (0.1-5 mol%).
-
The mixture is subjected to a hydrogen atmosphere (or an alternative reducing agent like Hantzsch ester is used) and stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC.
Potential Application 1: As a Chiral Auxiliary
The primary amine functionality of 1-Ethoxy-3-methylbutan-2-amine allows for its covalent attachment to a prochiral substrate, such as a carboxylic acid or a ketone. The inherent chirality of the amine can then direct subsequent reactions to occur stereoselectively on the substrate. The bulky isobutyl group is expected to provide effective steric shielding, while the ethoxy group could act as a coordinating site for reagents.
Caption: Workflow for using the amine as a chiral auxiliary.
Hypothetical Protocol: Asymmetric Alkylation of a Ketone
-
Formation of the Chiral Imine: 1-Ethoxy-3-methylbutan-2-amine (1.05 eq) is condensed with a prochiral ketone (1.0 eq) in toluene with azeotropic removal of water to form the corresponding chiral imine.
-
Deprotonation: The imine is cooled to -78 °C and treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the corresponding aza-enolate.
-
Alkylation: An electrophile (e.g., benzyl bromide) is added, and the reaction is allowed to proceed at low temperature. The steric bulk of the isobutyl group on the auxiliary is expected to direct the incoming electrophile to one face of the enolate.
-
Hydrolysis: The resulting N-alkylated imine is hydrolyzed under mild acidic conditions (e.g., aqueous oxalic acid) to release the enantioenriched α-alkylated ketone and the protonated chiral amine.
-
Recovery: The chiral amine auxiliary can be recovered from the aqueous layer by basification and extraction.
Potential Application 2: In Asymmetric Organocatalysis
Primary amines are powerful catalysts in asymmetric synthesis, proceeding through enamine or iminium ion intermediates.[5] 1-Ethoxy-3-methylbutan-2-amine could be employed as a chiral organocatalyst, particularly in reactions involving carbonyl compounds.
Caption: Catalytic cycle for an amine-catalyzed Michael addition.
Exemplary Protocol: Asymmetric Michael Addition to a Nitro-olefin
Drawing inspiration from known bifunctional thiourea-primary amine catalysts, a derivative of 1-Ethoxy-3-methylbutan-2-amine could be synthesized to act as a bifunctional catalyst.[6]
-
To a solution of the α,β-unsaturated nitro-olefin (1.0 eq) and the ketone donor (1.5 eq) in a suitable solvent (e.g., toluene) is added the chiral primary amine catalyst (1-10 mol%).
-
Acidic and basic additives may be required to facilitate the reaction and improve enantioselectivity.[6]
-
The reaction is stirred at a specified temperature until completion, as monitored by TLC.
-
The crude product is purified by flash column chromatography to yield the enantioenriched Michael adduct.
Potential Application 3: As a Chiral Ligand in Transition Metal Catalysis
The presence of both a nitrogen and an oxygen atom in 1-Ethoxy-3-methylbutan-2-amine makes it a potential bidentate N,O-ligand for transition metals. Such ligands are widely used in asymmetric catalysis, including reductions, oxidations, and carbon-carbon bond-forming reactions. The chiral environment created by the ligand around the metal center can induce high levels of enantioselectivity in the catalyzed transformation.
Conceptual Framework: Asymmetric Transfer Hydrogenation
A complex formed between 1-Ethoxy-3-methylbutan-2-amine and a ruthenium or iridium precursor could serve as an effective catalyst for the asymmetric transfer hydrogenation of prochiral ketones.
Caption: Conceptual workflow for asymmetric transfer hydrogenation.
General Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
In an inert atmosphere, a metal precursor (e.g., [Ru(p-cymene)Cl2]2) and 1-Ethoxy-3-methylbutan-2-amine (as the chiral ligand) are dissolved in a suitable solvent.
-
A hydrogen source, such as a formic acid/triethylamine mixture, is added.
-
The substrate, acetophenone, is introduced.
-
The reaction is stirred at an appropriate temperature until full conversion is achieved.
-
The product, 1-phenylethanol, is isolated, and its enantiomeric excess is determined by chiral GC or HPLC.
Conclusion and Future Outlook
While direct experimental data for 1-Ethoxy-3-methylbutan-2-amine remains to be published, a thorough analysis of its structure strongly suggests its potential as a versatile tool in asymmetric synthesis. Its utility as a chiral auxiliary, an organocatalyst, and a ligand for transition metal catalysis are all plausible and warrant experimental investigation. The synthetic accessibility via reductive amination of the corresponding ketone further enhances its appeal. For researchers and drug development professionals, 1-Ethoxy-3-methylbutan-2-amine represents an opportunity to explore novel synthetic methodologies and to access new chiral molecules. Future work should focus on the efficient enantioselective synthesis of this amine and the systematic evaluation of its performance in the applications proposed in this guide.
References
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Sigma-Aldrich.
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Royal Society of Chemistry.
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A Technical Guide to the Solubility Profile of 1-Ethoxy-3-methylbutan-2-amine in Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethoxy-3-methylbutan-2-amine in a diverse range of organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document emphasizes a predictive approach grounded in its fundamental physicochemical properties and molecular structure. We will analyze the key functional groups—a primary amine and an ether—to forecast solubility behavior based on intermolecular forces. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers, scientists, and drug development professionals to generate reliable and reproducible data. The methodologies are designed to be self-validating, ensuring scientific integrity and supporting critical processes such as reaction solvent selection, product purification, and formulation development.
Introduction
1-Ethoxy-3-methylbutan-2-amine is an aliphatic amine featuring a unique combination of functional groups: a primary amine, an ether linkage, and a branched alkyl chain. This structure imparts a blend of polar and nonpolar characteristics, making its interaction with various solvents a critical area of study. For professionals in chemical synthesis and pharmaceutical development, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process optimization and product viability. Solubility dictates the choice of solvents for chemical reactions, governs the efficiency of extractions and crystallizations, and is a paramount parameter in the design of stable, effective drug formulations.[1]
This guide addresses the practical need for a reliable solubility profile of 1-Ethoxy-3-methylbutan-2-amine. By dissecting its molecular properties, we will establish a theoretical framework to predict its behavior in different solvent classes. This predictive analysis is complemented by robust, step-by-step protocols for experimental verification, empowering researchers to move from theoretical assessment to empirical data generation.
Molecular Structure Analysis & Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities and hydrogen bonding capabilities tend to be miscible.
1-Ethoxy-3-methylbutan-2-amine (C7H17NO) possesses distinct structural features that govern its solubility:
-
Primary Amine (-NH₂): This is the most influential functional group. It is basic and highly polar. The two hydrogen atoms attached to the nitrogen can act as hydrogen bond donors , while the lone pair of electrons on the nitrogen atom serves as a hydrogen bond acceptor .[2][3] This dual capability allows for strong interactions with protic and polar aprotic solvents.
-
Ether (-O-): The oxygen atom in the ethoxy group contains two lone pairs of electrons, acting as a hydrogen bond acceptor .[4] This feature enhances solubility in protic solvents.
-
Alkyl Backbone: The 7-carbon, branched hydrocarbon chain (isobutyl group attached to the ethyl ether amine core) constitutes the nonpolar, hydrophobic portion of the molecule.[5] An increase in the size of this hydrophobic part generally leads to decreased solubility in polar solvents like water.[6][7]
A summary of its key computed properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₇NO | [8] |
| Molecular Weight | 131.22 g/mol | [8] |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | [8] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [8] |
| Hydrogen Bond Acceptor Count | 2 (from N and O) | [8] |
| Rotatable Bond Count | 4 |[8] |
The TPSA value of 35.2 Ų suggests a molecule of moderate polarity. The presence of both hydrogen bond donors and acceptors is the primary driver for its potential solubility in polar solvents.
Theoretical Solubility Profile
Based on the structural analysis, we can predict the solubility of 1-Ethoxy-3-methylbutan-2-amine across various classes of organic solvents. These predictions serve as a hypothesis-driven guide for experimental work.
Protic Polar Solvents (e.g., Methanol, Ethanol)
These solvents can both donate and accept hydrogen bonds. Strong interactions are expected between the solvent's hydroxyl group and both the amine and ether functionalities of the solute.
-
Prediction: High Solubility / Miscible .
Aprotic Polar Solvents (e.g., Acetone, DMSO, Acetonitrile)
These solvents possess significant dipole moments and can act as hydrogen bond acceptors but not donors. They will readily accept hydrogen bonds from the primary amine group.
-
Prediction: Good to High Solubility .
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF))
These solvents are less polar than ketones but contain an ether oxygen that can accept hydrogen bonds from the amine group. The shared ether functionality suggests good compatibility.
-
Prediction: Good Solubility .
Halogenated Hydrocarbons (e.g., Dichloromethane (DCM), Chloroform)
DCM is an excellent solvent for moderately polar compounds. Chloroform's hydrogen is weakly acidic and can form a weak hydrogen bond with the amine nitrogen. Most amines show significant solubility in these solvents.[9]
-
Prediction: Good Solubility .
Aromatic Hydrocarbons (e.g., Toluene, Benzene)
These are nonpolar solvents. While the molecule's alkyl portion will interact favorably via van der Waals forces, the polar amine and ether groups will be poorly solvated, limiting overall solubility.
-
Prediction: Moderate to Low Solubility .
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)
These are highly nonpolar solvents with only weak van der Waals forces. The significant polarity of the amine and ether groups makes strong solute-solvent interactions highly unfavorable.
-
Prediction: Low Solubility / Insoluble .
Table 2: Predicted Qualitative Solubility of 1-Ethoxy-3-methylbutan-2-amine
| Solvent Class | Example Solvent | Predicted Solubility | Primary Interaction Mechanism |
|---|---|---|---|
| Protic Polar | Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor) |
| Aprotic Polar | Acetone, DMSO | High | Hydrogen Bonding (Acceptor), Dipole-Dipole |
| Ethers | Diethyl Ether, THF | Good | Hydrogen Bonding (Acceptor), Dipole-Dipole |
| Halogenated | Dichloromethane | Good | Dipole-Dipole |
| Aromatic | Toluene | Moderate | Van der Waals, weak Dipole-Induced Dipole |
| Aliphatic | n-Hexane | Low | Van der Waals |
Experimental Determination of Solubility
To move beyond prediction, rigorous experimental determination is necessary. The following workflow and protocols provide a systematic approach to quantifying solubility.
General Workflow for Solubility Assessment
The logical flow for assessing solubility involves an initial rapid screening followed by a more rigorous quantitative analysis for solvents of interest.
Caption: Workflow for experimental solubility determination.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly classify the compound's solubility in a range of solvents.
Methodology:
-
Preparation: Dispense approximately 25 mg of 1-Ethoxy-3-methylbutan-2-amine into a small, clear glass vial.
-
Solvent Addition: Add the selected solvent to the vial in 0.25 mL increments.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background for any undissolved solute.
-
Classification:
-
Soluble: Complete dissolution in ≤ 1 mL of solvent.
-
Partially Soluble: Some, but not all, of the solute dissolves in 1-3 mL of solvent.
-
Insoluble: Little to no dissolution is observed after adding 3 mL of solvent.[10]
-
-
Documentation: Record the observations for each solvent tested.
Protocol 2: Quantitative Determination by the Equilibrium Method
Objective: To precisely determine the saturation solubility of the compound in a specific solvent at a controlled temperature. This method is based on achieving thermodynamic equilibrium between the dissolved and undissolved solute.[1]
Apparatus and Reagents:
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Calibrated positive displacement pipette
-
Syringe filters (0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and appropriate glassware
-
1-Ethoxy-3-methylbutan-2-amine (solute)
-
High-purity organic solvents
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 1-Ethoxy-3-methylbutan-2-amine in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the amine to a vial containing a known volume (e.g., 2 mL) of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours.[1] The agitation ensures a uniform distribution of the solute and accelerates the path to equilibrium.
-
Sample Collection: After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filtration (Critical Step): Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.[1] This step is vital to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument, as determined by the calibration curve.
-
Quantification: Analyze the diluted solution using a pre-validated HPLC method to determine the precise concentration of the dissolved compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.
Data Presentation
Experimental results should be compiled into a clear, structured format to allow for easy comparison and interpretation.
Table 3: Experimental Solubility Data Template for 1-Ethoxy-3-methylbutan-2-amine at 25°C
| Solvent | Qualitative Result | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
|---|---|---|---|---|
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Tetrahydrofuran | ||||
| Toluene |
| n-Hexane | | | | |
Conclusion
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An In-depth Technical Guide to 1-Ethoxy-3-methylbutan-2-amine: A Molecule of Latent Potential in Synthetic and Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-Ethoxy-3-methylbutan-2-amine (CAS No. 883538-02-1), a chiral amino ether with significant potential as a building block in drug discovery and asymmetric synthesis. While specific literature on this compound is sparse, this paper constructs a detailed profile by examining its structural features, proposing a robust synthetic route via reductive amination, and contextualizing its potential applications within the broader history of chiral amines in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel molecular scaffolds.
Introduction: The Unseen Importance of Chiral Amines
The history of medicinal chemistry is intrinsically linked to the discovery and application of chiral molecules. The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This was tragically highlighted by the thalidomide disaster in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen[1][2][3]. This event catalyzed a paradigm shift in pharmaceutical research, emphasizing the critical need to synthesize and evaluate single enantiomers of drug candidates[3].
Chiral amines, in particular, are a cornerstone of modern pharmaceuticals, with over 80% of all drugs and drug candidates containing at least one amine functional group. Their ability to form key hydrogen bonds and ionic interactions with biological targets makes them indispensable pharmacophores. The development of asymmetric synthesis methods to access enantiomerically pure amines has therefore been an area of intense research[1][4][5].
1-Ethoxy-3-methylbutan-2-amine, the subject of this guide, is a fascinating yet underexplored chiral amine. Its structure combines a chiral secondary amine with an ether linkage, offering a unique scaffold for the synthesis of novel bioactive molecules. Although its discovery and specific history are not well-documented in publicly available literature, its potential is evident from its structural relationship to other valuable chiral building blocks.
Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine
| Property | Value | Source |
| CAS Number | 883538-02-1 | [6][7] |
| Molecular Formula | C7H17NO | [6] |
| Molecular Weight | 131.22 g/mol | [6] |
| Topological Polar Surface Area | 35.2 Ų | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
Proposed Synthesis of 1-Ethoxy-3-methylbutan-2-amine: A Reductive Amination Approach
Given the structure of 1-Ethoxy-3-methylbutan-2-amine, a logical and efficient synthetic strategy is the reductive amination of the corresponding ketone, 1-Ethoxy-3-methylbutan-2-one (CAS No. 76916-78-4)[8]. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine[9][10]. This approach is favored for its operational simplicity and the availability of a wide range of reducing agents[10][11].
Synthesis of the Precursor: 1-Ethoxy-3-methylbutan-2-one
The synthesis of the ketone precursor can be envisioned through several established methods in organic chemistry. A plausible route involves the Williamson ether synthesis to introduce the ethoxy group, followed by oxidation.
The Reductive Amination Step: From Ketone to Chiral Amine
The core of the proposed synthesis is the conversion of 1-Ethoxy-3-methylbutan-2-one to the target amine. This can be achieved using various amines (e.g., ammonia for a primary amine, or a chiral auxiliary for asymmetric synthesis) and a suitable reducing agent.
Experimental Protocol: Reductive Amination of 1-Ethoxy-3-methylbutan-2-one
Objective: To synthesize 1-Ethoxy-3-methylbutan-2-amine from 1-Ethoxy-3-methylbutan-2-one.
Materials:
-
1-Ethoxy-3-methylbutan-2-one
-
Ammonia (or desired amine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-Ethoxy-3-methylbutan-2-one (1.0 eq) in dichloromethane (DCM), add ammonia (or the desired amine, 1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 1-Ethoxy-3-methylbutan-2-amine.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 1-Ethoxy-3-methylbutan-2-amine.
Potential Applications in Drug Discovery and Asymmetric Catalysis
The structural motifs present in 1-Ethoxy-3-methylbutan-2-amine suggest several promising avenues for its application in the pharmaceutical and chemical industries.
A Novel Scaffold for Bioactive Molecules
The combination of a chiral amine and an ether linkage provides a unique three-dimensional structure that can be explored for its interaction with various biological targets. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the chiral amine center can engage in specific interactions with enzymes and receptors. This makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Intermediate for the Synthesis of Complex Pharmaceuticals
Chiral amines are fundamental building blocks in the synthesis of many complex drug molecules. 1-Ethoxy-3-methylbutan-2-amine can serve as a key intermediate, allowing for the introduction of its specific stereochemical and electronic features into a larger, more complex pharmaceutical agent.
Chiral Ligand in Asymmetric Catalysis
The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. The nitrogen atom in 1-Ethoxy-3-methylbutan-2-amine can coordinate to a metal center, and the chiral environment around it can induce enantioselectivity in a variety of chemical transformations. Its potential as a ligand in reactions such as asymmetric hydrogenation, alkylation, or epoxidation warrants investigation.
Future Directions and Conclusion
1-Ethoxy-3-methylbutan-2-amine represents a molecule with considerable untapped potential. While its presence in chemical supplier catalogs indicates its accessibility, a concerted research effort is needed to fully elucidate its properties and applications.
Future research should focus on:
-
Development and optimization of an enantioselective synthesis: To fully exploit its potential, a reliable method for the synthesis of both enantiomers in high purity is essential.
-
Exploration of its derivatization: Synthesizing a range of derivatives will allow for the exploration of structure-activity relationships in various biological assays.
-
Evaluation as a chiral ligand: Testing its efficacy in a panel of asymmetric catalytic reactions will determine its utility in synthetic chemistry.
References
-
Chiralpedia. (2025, April 6). P3. Chirality in Medicine: From Discovery to Disaster. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Reductive amination. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Chiral drugs. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
-
PubChem. (n.d.). 1-Ethoxy-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Agranat, I., Caner, H., & Caldwell, J. (2002). Chiral Drugs: An Overview. Drug Discovery Today, 7(22), 1147-1153.
-
Longdom Publishing. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
- Fiksdahl, A., et al. (2019). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
Sources
- 1. P3. Chirality in Medicine: From Discovery to Disaster – Chiralpedia [chiralpedia.com]
- 2. Chiral drugs - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 883538-02-1|1-Ethoxy-3-methylbutan-2-amine|BLD Pharm [bldpharm.com]
- 8. 1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Protocol for the synthesis of 1-Ethoxy-3-methylbutan-2-amine in a laboratory setting
Executive Summary & Strategic Analysis
The target compound, 1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1), is the ethyl ether derivative of valinol (2-amino-3-methylbutan-1-ol). In drug discovery, this motif serves as a crucial chiral building block, often functioning as a masked amino alcohol or a steric control element in peptidomimetics and renin inhibitors.
Synthetic Challenge: The primary synthetic challenge lies in the chemoselectivity between the amine (-NH₂) and the hydroxyl (-OH) groups of the parent valinol. The amine is significantly more nucleophilic than the hydroxyl group. Direct alkylation with ethyl halides will predominantly yield N-alkylated or N,O-dialkylated byproducts rather than the desired O-alkyl ether.
Strategic Solution: To ensure high fidelity and yield, a Protection-Activation-Deprotection (PAD) strategy is required:
-
N-Protection: Masking the amine as a tert-butyl carbamate (Boc) to eliminate nucleophilicity.
-
O-Alkylation: Utilizing a Williamson ether synthesis approach (NaH/EtI) on the protected intermediate.
-
Deprotection: Removal of the Boc group under acidic conditions to liberate the primary amine.
Safety & Pre-requisites
Critical Safety Warnings:
-
Sodium Hydride (NaH): Reacts violently with moisture to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Ethyl Iodide (EtI): Alkylating agent; suspected carcinogen and volatile. Use in a well-ventilated fume hood.[1]
-
Exotherm Control: The deprotonation step is exothermic; strict temperature control (
) is mandatory.
Equipment:
-
Flame-dried Schlenk glassware.
-
Inert gas manifold (Schlenk line).
-
Rotary evaporator with vacuum control.
Detailed Synthetic Protocol
Phase 1: N-Protection of Valinol
Precursor Synthesis Note: High-purity L-valinol can be synthesized via the reduction of L-valine using LiAlH₄ or activated borohydride systems if commercial stock is unavailable [1, 2].
Reaction:
-
Setup: Dissolve valinol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Addition: Add 1N NaOH (1.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at
. -
Workup: Stir at room temperature (RT) for 12 hours. Evaporate dioxane, acidify aqueous layer to pH 3 (citric acid), and extract with ethyl acetate.
-
Validation: Confirm product via TLC (ninhydrin stain inactive, UV active if co-spotted).
Phase 2: O-Ethylation (The Critical Step)
This step utilizes the Williamson ether synthesis. The N-Boc group is stable to NaH under these conditions, provided the temperature is controlled to prevent intramolecular cyclization (oxazolidinone formation).
Reagents Table:
| Reagent | Equiv. | Role | Notes |
| N-Boc-Valinol | 1.0 | Substrate | Dried azeotropically |
| Sodium Hydride (60%) | 1.5 | Base | Washed with hexanes if oil-free required |
| Ethyl Iodide (EtI) | 1.5 | Electrophile | Filtered through basic alumina if colored |
| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (Phase Transfer) |
| DMF/THF | Solvent | Medium | Anhydrous, 0.1 M concentration |
Procedure:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF at
. -
Addition: Add a solution of N-Boc-Valinol in DMF dropwise over 30 minutes. Evolution of
gas will be observed.[1] Stir for 1 hour at to ensure complete alkoxide formation. -
Alkylation: Add Ethyl Iodide (1.5 eq) and catalytic TBAI. Allow the mixture to warm to RT and stir for 16 hours.
-
Quench: Cool to
. Carefully quench with saturated solution. -
Extraction: Extract with diethyl ether (
). Wash combined organics with water ( ) to remove DMF, then brine. Dry over .[1][2] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Phase 3: Global Deprotection
Reaction:
-
Dissolution: Dissolve the purified N-Boc ether in dry dichloromethane (DCM).
-
Cleavage: Add 4M HCl in dioxane (10 eq) at
. Stir at RT for 2-4 hours.[3] -
Isolation: Concentrate in vacuo. The product is typically isolated as the hydrochloride salt (white solid or hygroscopic gum).
-
Free Basing (Optional): If the free amine is required, dissolve salt in minimal water, basify with 1M NaOH, and extract with DCM.
Process Visualization (Workflow Logic)
The following diagram illustrates the critical decision nodes and chemical transformations required to maintain stereochemical integrity and prevent side reactions.
Figure 1: Synthetic workflow for the selective preparation of 1-Ethoxy-3-methylbutan-2-amine, highlighting the protection strategy to ensure O-selectivity.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete deprotonation or moisture | Increase deprotonation time; ensure anhydrous DMF/THF. |
| N-Alkylation | Boc group instability or cleavage | Ensure temperature during NaH addition does not exceed |
| Racemization | High temperature or strong base exposure | Avoid heating the chiral center; maintain |
References
-
Dickman, D. A., et al. (1985).[1] Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 63, 136.[1]
-
BenchChem Technical Support. (2025). Synthesis of N-Boc-N-methyl-D-Valinol - Protocols and Troubleshooting. BenchChem Application Notes.
-
CymitQuimica. (n.d.). 1-Ethoxy-3-methylbutan-2-amine Product Data.
-
Organic Chemistry Portal. (n.d.). Ether Synthesis by Etherification (Williamson Synthesis).
Sources
Application of 1-Ethoxy-3-methylbutan-2-amine in the Preparation of Pharmaceutical Intermediates: A Guide for Drug Development Professionals
Introduction: The Strategic Importance of Chiral β-Amino Ethers in Asymmetric Synthesis
Chiral amines, and specifically the subclass of β-amino ethers and alcohols, represent a cornerstone of modern pharmaceutical development. Their structural motifs are integral to a vast array of therapeutic agents, including antivirals, beta-blockers, and anticancer drugs.[1] The precise stereochemistry of these molecules is often critical for their biological activity and safety, making their enantioselective synthesis a paramount challenge in medicinal chemistry.[1] 1-Ethoxy-3-methylbutan-2-amine (CAS 883538-02-1) is a chiral β-amino ether with significant potential as a building block or chiral auxiliary in the synthesis of complex pharmaceutical intermediates.[2] Its structure, featuring both a stereocenter and a flexible ether linkage, makes it an attractive synthon for introducing chirality and modulating the physicochemical properties of a target molecule.
While specific, large-scale industrial applications of 1-Ethoxy-3-methylbutan-2-amine are not extensively documented in publicly available literature, its structural class is widely utilized. Chiral β-amino alcohols, for instance, are employed as catalysts and ligands in key enantioselective reactions, such as in the synthesis of the HIV reverse transcriptase inhibitor, Efavirenz.[3]
This application note will provide a comprehensive overview of the potential utility of this compound class. Due to the limited specific data for 1-Ethoxy-3-methylbutan-2-amine, we will present a detailed, field-proven protocol for a closely related and highly relevant transformation: the asymmetric synthesis of a chiral 1,2-amino alcohol. This protocol serves as an authoritative and illustrative example of how chiral amines like 1-Ethoxy-3-methylbutan-2-amine can be instrumental in the creation of valuable, enantiomerically pure pharmaceutical intermediates.
Core Application: Asymmetric Synthesis of Chiral 1,2-Amino Alcohol Intermediates
Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous drugs, including epinephrine and phenylephrine.[4] A highly efficient and economically viable method for their synthesis is the asymmetric transfer hydrogenation (ATH) of unprotected α-ketoamines. This one-step process avoids the need for complex protection and deprotection sequences, which is a significant advantage in process chemistry.[4]
The following protocol details a ruthenium-catalyzed ATH reaction that converts an unprotected α-amino ketone into a highly enantioenriched 1,2-amino alcohol, a key intermediate for various pharmaceuticals.[4] This serves as a model for the potential application of chiral amines in modern, efficient synthetic routes.
Reaction Scheme: Asymmetric Transfer Hydrogenation
Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocol: Synthesis of (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (Norepinephrine Intermediate)
This protocol is adapted from a published, highly effective method for the synthesis of norepinephrine, demonstrating a key transformation where a chiral amine intermediate is produced.[4]
Materials and Equipment:
-
2-(Amino)-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride (α-ketoamine, 1a )
-
Ruthenium Catalyst 3l (e.g., a Ru-TsDPEN complex)
-
Formic acid/Triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio)
-
Methanol (MeOH)
-
Ammonium Hydroxide (28% aq. NH₄OH)
-
Deionized Water
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating oil bath
-
Standard laboratory glassware for filtration and workup
-
HPLC for reaction monitoring and enantiomeric excess determination
Procedure:
-
Reaction Setup: Charge a three-neck round-bottom flask with the α-ketoamine hydrochloride salt 1a (10 g, 49.11 mmol), methanol (100 mL, 10 volumes), and the ruthenium catalyst 3l (45.6 mg, 0.15 mol%).
-
Causality Note: The use of an unprotected amine salt is a key advantage, simplifying the synthetic route. Methanol is chosen as the solvent for its ability to dissolve the reactants and facilitate the reaction. The low catalyst loading (0.15 mol%) highlights the efficiency of the ruthenium complex.
-
-
Addition of Hydride Source: Add the formic acid/triethylamine (5:2) mixture (13 mL) to the flask.
-
Causality Note: The HCOOH/TEA mixture serves as the source of hydride for the reduction. Formic acid is the hydrogen donor, and triethylamine acts as a base and helps to maintain the catalytic cycle.
-
-
Reaction Conditions: Stir the reaction mixture at 60-65 °C in an oil bath for 20 hours.
-
Causality Note: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently. The 20-hour duration ensures the reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Add 28% aqueous ammonium hydroxide (12.5 mL) and stir the resulting slurry for 15 minutes.
- Causality Note: The addition of a base is crucial to neutralize the reaction mixture and precipitate the product. c. Add deionized water (100 mL, 10 volumes) and continue stirring for 30 minutes to ensure complete precipitation. d. Filter the slurry and wash the collected solid with deionized water (100 mL) and then with methanol (40 mL).
- Causality Note: Washing with water removes inorganic salts, and the subsequent methanol wash helps to remove any remaining organic impurities, yielding a pure product.
-
Drying: Dry the product in a vacuum oven to obtain the chiral 1,2-amino alcohol.
Data Presentation: Performance of the Asymmetric Transfer Hydrogenation
The following table summarizes the typical results for the synthesis of various chiral 1,2-amino alcohol drug molecules using this protocol, demonstrating its broad applicability and high efficiency.[4]
| Product (Drug) | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Norepinephrine | 1a | 0.15 | 20 | 90 | >99 |
| Epinephrine | 1b | 0.13 | 20 | 92 | >99 |
| Phenylephrine | 1c | 0.15 | 20 | 91 | >99 |
| Denopamine | 1e | 0.15 | 24 | 90 | >99 |
Table adapted from J. Org. Chem. 2024, 89, 9, 6085–6099.[4]
Trustworthiness and Validation
The protocol described is a self-validating system. The high enantiomeric excess (>99% ee) achieved is a direct measure of the catalyst's stereocontrol and the reaction's fidelity.[4] The purity and identity of the final pharmaceutical intermediate can be rigorously confirmed using standard analytical techniques:
-
HPLC: To confirm the consumption of starting material and the purity of the final product.
-
Chiral HPLC: To determine the enantiomeric excess.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized intermediate.
-
Mass Spectrometry: To verify the molecular weight of the product.
Conclusion and Future Outlook
While direct, published applications of 1-Ethoxy-3-methylbutan-2-amine remain to be broadly disclosed, the fundamental importance of its structural class—chiral β-amino ethers and alcohols—is firmly established in pharmaceutical synthesis. The provided protocol for the asymmetric transfer hydrogenation of unprotected α-ketoamines serves as a powerful, illustrative example of the state-of-the-art methods where such chiral building blocks are pivotal.[4] This highly efficient, one-step synthesis of key 1,2-amino alcohol intermediates underscores the potential of molecules like 1-Ethoxy-3-methylbutan-2-amine to streamline the production of enantiomerically pure active pharmaceutical ingredients. Researchers and drug development professionals are encouraged to explore the use of 1-Ethoxy-3-methylbutan-2-amine and related structures as chiral auxiliaries, ligands, or synthons in the development of novel, stereoselective synthetic routes.
References
-
Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]
- Feng, F. (2021). Lopinavir prepared by one-pot method.
-
Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. PMC. [Link]
-
Kallitsis, K., et al. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Scientific Research Publishing. [Link]
-
de Souza, R. O. M. A., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. [Link]
- Wang, L. (2020). Preparation method of ritonavir and lopinavir intermediate.
-
Gogoi, P., et al. (2015). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]
-
Periasamy, M. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]
-
Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Wiley Online Library. [Link]
-
Donahue, M. G., & Turos, E. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]
- Li, J. (2013). Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
-
Ma, L., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. [Link]
-
Reddy, V. G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry. [Link]
Sources
Technical Application Note: Purification of 1-Ethoxy-3-methylbutan-2-amine
Introduction & Scope
This guide details the purification protocol for 1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1), a valuable chiral building block often derived from the amino alcohol Valinol. Structurally, it consists of a 3-methylbutane backbone with an amine at the C2 position and an ethoxy ether group at C1.
High-purity isolation of this compound is critical because impurities such as unreacted amino alcohols (Valinol), N-alkylated side products, or inorganic salts can severely compromise downstream applications, particularly in peptide synthesis or asymmetric catalysis.
Physicochemical Profile
Understanding the molecule's properties is the foundation of this protocol.
| Property | Value (Experimental/Est.) | Relevance to Purification |
| Molecular Formula | Low molecular weight, volatile. | |
| Molecular Weight | 131.22 g/mol | Amenable to GC-MS and Distillation. |
| Boiling Point | ~135–145 °C (at 760 mmHg)* | Estimated. Higher than simple ethers due to amine H-bonding, but lower than Valinol. |
| pKa (Conj. Acid) | ~10.5 | Strongly basic. Ideal for acid-base extraction. |
| Solubility | Soluble in alcohols, ethers, DCM. | Lipophilic enough for organic extraction; salt forms are water-soluble. |
| Stability | Hygroscopic; absorbs | Requires handling under inert atmosphere (Ar/N2). |
Purification Strategy: The "Dual-Filter" Approach
To achieve pharmaceutical-grade purity (>98%), we employ a Dual-Filter Strategy :
-
Chemical Filter (Acid-Base Extraction): Exploits the basicity of the amine to separate it from neutral and acidic impurities.
-
Physical Filter (Fractional Distillation): Separates the target from structurally similar amines or oligomers based on volatility.
Workflow Visualization
Figure 1: Logical flow of the Acid-Base extraction followed by distillation.[1]
Detailed Protocols
Phase 1: Acid-Base Extraction (The Chemical Filter)
Objective: Isolate the amine from non-basic contaminants (e.g., unreacted ethers, solvents).
Reagents:
-
Solvent A: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Base: 4M Sodium Hydroxide (NaOH).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[3][4]
Step-by-Step:
-
Dissolution: Dissolve the crude oil in Solvent A (10 mL per gram of crude).
-
Why: Provides a lipophilic medium for non-basic impurities.
-
-
Acid Extraction: Transfer to a separatory funnel. Add 1M HCl (1.2 equivalents relative to estimated amine). Shake vigorously for 2 minutes.
-
Mechanism:[5]
(Water Soluble).
-
-
Phase Separation: Collect the lower aqueous layer (containing the target). Keep the upper organic layer for analysis (contains neutral impurities).
-
Aqueous Wash: Return the aqueous layer to the funnel. Wash with a fresh portion of Solvent A (0.5 volumes).
-
Why: Removes entrained organic impurities trapped in the water phase. Discard the organic wash.
-
-
Basification: Cool the aqueous solution in an ice bath (exothermic). Slowly add 4M NaOH until pH > 12 (check with litmus paper).
-
Mechanism:[5]
(Target becomes lipophilic).
-
-
Back-Extraction: Extract the turbid aqueous mixture with DCM (3 x 0.5 volumes).
-
Drying: Combine organic extracts, dry over
for 15 minutes, filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Phase 2: Fractional Distillation (The Physical Filter)
Objective: Remove trace solvents and structurally similar amine impurities.
Setup: Short-path distillation head or Vigreux column (for larger scales >10g).
Step-by-Step:
-
Preparation: Transfer the dried oil to a round-bottom flask. Add a magnetic stir bar.
-
Vacuum Application: Connect to a vacuum pump (target pressure: 5–10 mmHg).
-
Note: Reducing pressure lowers the boiling point, preventing thermal degradation.
-
-
Heating: Slowly increase oil bath temperature.
-
Fraction 1 (Fore-run): Volatile solvents (DCM, Ethanol). Discard.
-
Fraction 2 (Main Fraction): Collect stable boiling fraction.
-
Estimated BP: 60–75°C at 10 mmHg (extrapolated).
-
-
-
Storage: Flush the receiving flask with Argon immediately. Seal tightly.
Quality Control & Validation
Trustworthiness is established through rigorous validation.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR ( | Doublet at ~0.9 ppm (isopropyl methyls); Multiplet at ~2.8 ppm (CH-NH2); Triplet/Multiplet at ~3.4 ppm (Ethoxy CH2). |
| Purity | GC-FID / GC-MS | >98.0% Area Under Curve (AUC). Single peak. |
| Water Content | Karl Fischer | <0.5% (Amines are hygroscopic; water can catalyze degradation). |
| Amine Content | Titration ( | 98–102% theoretical equivalence. |
Common Impurity Profile:
-
Valinol: Detected by broad OH stretch in IR (~3400 cm⁻¹) and lower Rf on TLC.
-
N-Alkylated products: Detected by MS (M+ mass shift).
References
-
PubChem. (n.d.).[6] 1-Ethoxy-3-methylbutan-2-amine Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether Synthesis by Etherification. Retrieved October 24, 2023, from [Link]
-
Molaid. (n.d.). (2R)-1-ethoxy-3-methylbutan-2-amine Properties. Retrieved October 24, 2023, from [Link]
Sources
Analytical Strategies for the Quantification of 1-Ethoxy-3-methylbutan-2-amine
This Application Note is designed for analytical scientists and drug development professionals requiring robust quantification of 1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1).
The protocols below address the specific challenges of this analyte: lack of UV chromophore , high polarity , and potential volatility .
Executive Summary & Analyte Profile
1-Ethoxy-3-methylbutan-2-amine is a primary aliphatic amine ether, structurally related to O-ethylvalinol.[1][2] It serves as a chiral building block in API synthesis and a potential impurity in valine-derived therapeutics.
Chemical Challenges & Solutions
| Property | Challenge | Analytical Solution |
| Chromophore | None (UV transparent >210 nm).[2] | Derivatization (LC-UV) or Mass Spectrometry (LC-MS/GC-MS). |
| Basicity | Primary amine (pKa ~10.5) causes peak tailing. | High pH Mobile Phase (LC), Base-deactivated liners (GC), or HILIC . |
| Volatility | Moderate (BP est. ~130-140°C). | GC-FID/MS is ideal for assay/purity. |
Method Selection Guide
Use the following decision matrix to select the appropriate protocol for your laboratory.
Figure 1: Analytical Method Selection Matrix based on sensitivity requirements.
METHOD A: GC-FID/MS (High Concentration/Assay)
Best for: Purity assessment, raw material release, and synthesis monitoring. Principle: To prevent amine adsorption and tailing, the analyte is derivatized with Trifluoroacetic Anhydride (TFA) to form the volatile, neutral amide.
Reagents
-
Solvent: Dichloromethane (DCM), HPLC Grade.
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).
-
Base: Pyridine (anhydrous).
-
Internal Standard (IS): n-Decane or a structural analog like 2-Aminoheptane.
Sample Preparation Protocol
-
Weighing: Accurately weigh 10 mg of sample into a 20 mL headspace vial (or centrifuge tube).
-
Dissolution: Dissolve in 5.0 mL of DCM containing the Internal Standard (IS).
-
Derivatization:
-
Transfer 500 µL of the solution to a GC autosampler vial.
-
Add 50 µL Pyridine (proton scavenger).
-
Add 50 µL TFAA (dropwise, reaction is exothermic).
-
Cap immediately and vortex for 30 seconds.
-
Incubate at 60°C for 15 minutes.
-
-
Neutralization (Optional but Recommended): Evaporate to dryness under N2 and reconstitute in pure DCM to remove excess acid, OR inject directly if using acid-resistant column/liner.
GC Instrument Parameters
| Parameter | Setting |
| Inlet | Split (20:1), 250°C. Liner: Deactivated split liner with glass wool. |
| Column | Rtx-5Amine or DB-5ms (30m x 0.25mm x 0.25µm). |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min. |
| Oven Program | 60°C (hold 1 min) → 15°C/min → 220°C (hold 3 min). |
| Detector | FID (300°C) or MS (Source 230°C, Quad 150°C). |
| MS Mode | SIM (Selected Ion Monitoring) for trace; Full Scan (40-300 amu) for purity. |
Key MS Ions (TFA Derivative):
-
Parent: [M]+ (Molecular ion of derivative).
-
Base Peak: m/z 69 (CF3) or m/z 126 (fragment specific to valinol backbone). Note: Determine specific ions by running a Full Scan standard.
METHOD B: HILIC-MS/MS (Trace Quantification)
Best for: Genotoxic impurity screening, bioanalysis (plasma/urine), and trace residue analysis. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without derivatization, coupled with ESI+ MS/MS for sensitivity.
Reagents
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 90:10 Acetonitrile:Water.
Sample Preparation (Direct extraction)
-
Sample: Weigh 50 mg of API or pipette 100 µL plasma.
-
Extraction: Add 900 µL of Diluent (High organic content is crucial for HILIC injection compatibility).
-
Agitation: Vortex 5 min, Centrifuge at 10,000 rpm for 5 min.
-
Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.
LC-MS/MS Parameters
| Parameter | Setting |
| Column | Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm). |
| Column Temp | 40°C. |
| Flow Rate | 0.4 mL/min. |
| Gradient | 0-1 min: 95% B (Isocratic hold) 1-5 min: 95% B → 60% B 5-7 min: 60% B (Wash) 7.1 min: 95% B (Re-equilibration). |
| Injection Vol | 2-5 µL. |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive).
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions (Pre-validation required):
-
Precursor: 132.2 [M+H]+
-
Quantifier: 132.2 → 86.1 (Loss of EtOH, characteristic of ether amines).
-
Qualifier: 132.2 → 71.1 (Isobutyl fragment).
-
Figure 2: HILIC-MS/MS Workflow for trace quantification.
Validation Criteria (ICH Q2(R1))
To ensure data integrity, the following validation parameters must be met:
-
Specificity: Inject blank matrix. No interference >20% of LLOQ area at the retention time of 1-Ethoxy-3-methylbutan-2-amine.
-
Linearity: R² > 0.99 over the range (e.g., 1.0 ng/mL to 1000 ng/mL for LC-MS).
-
Accuracy/Recovery: Spike samples at 3 levels (Low, Med, High). Recovery must be 80-120%.
-
Precision: %RSD < 15% (n=6).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
PubChem. (n.d.). Compound Summary: 1-Ethoxy-3-methylbutan-2-amine (CAS 883538-02-1).[2][3][4][5] National Library of Medicine. Link[4]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
Sources
Application Note: 1-Ethoxy-3-methylbutan-2-amine as a Hemilabile N,O-Bidentate Ligand in Transition-Metal Catalysis
Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Discovery and Development.
Executive Summary & Structural Rationale
1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1) is a highly versatile, valinol-derived amino ether[1]. In the realm of transition-metal catalysis, the efficacy of a ligand is dictated by its ability to balance electronic stabilization with steric direction. This molecule excels as an N,O-bidentate ligand due to its inherent "hemilability."
While the primary amine acts as a hard, strong
Physicochemical & Structural Profile
| Property | Specification / Value | Causality in Catalysis |
| CAS Number | 883538-02-1[1] | N/A |
| Molecular Formula | C₇H₁₇NO[1] | N/A |
| Molecular Weight | 131.22 g/mol [1] | Low molecular weight ensures high atom economy when used as a ligand. |
| Primary Amine (-NH₂) | Hard | Forms a robust, irreversible bond with late transition metals (Ru, Ni, Ir). |
| Ethyl Ether (-OEt) | Hemilabile donor | Reversibly binds to the metal, facilitating substrate transmetalation/coordination. |
| Isopropyl Group | Steric director | Shields one face of the metal complex, dictating stereochemical outcomes. |
Experimental Workflows & Self-Validating Protocols
The following protocols detail the application of 1-ethoxy-3-methylbutan-2-amine in two distinct catalytic paradigms: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Nickel-catalyzed Suzuki-Miyaura Cross-Coupling.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones
Mechanistic Causality: ATH relies on a metal-ligand bifunctional mechanism[4][5]. When the chiral enantiomer of 1-ethoxy-3-methylbutan-2-amine is complexed with a Ru(II) precursor, the addition of a strong base (t-BuOK) deprotonates the amine. This generates a highly reactive 16-electron Ru-amido species. This species abstracts a proton and a hydride from isopropanol (the solvent and H-donor) to form an 18-electron Ru-hydride. The ketone substrate is then reduced via a highly organized, six-membered pericyclic transition state, where the isopropyl group of the ligand forces the ketone to approach from a specific face, yielding high enantiomeric excess (ee).
Reagents:
-
Precatalyst:[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
Ligand: (S)-1-ethoxy-3-methylbutan-2-amine (1.1 mol%)
-
Base: Potassium tert-butoxide (t-BuOK, 2.0 mol%)
-
H-Donor/Solvent: Anhydrous, degassed Isopropanol (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Ligand Complexation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with[Ru(p-cymene)Cl₂]₂ and the amino ether ligand. Add 50% of the total required isopropanol. Stir at 80°C for 1 hour.
-
Causality: Heating ensures complete displacement of the chloride ligands and formation of the stable Ru-N,O complex.
-
-
Catalyst Activation: Cool the deep-red solution to room temperature. Inject a pre-titrated 0.1 M solution of t-BuOK in isopropanol. The solution will shift to a dark purple/black hue.
-
Causality: The color shift visually validates the formation of the active 16-electron Ru-amido species.
-
-
Substrate Addition: Add the ketone substrate (1.0 equiv) and an internal standard (e.g., dodecane, 0.1 equiv) for quantitative tracking.
-
Self-Validating Reaction Monitoring: Stir at 25°C. Take 10
L aliquots at 2, 6, and 12 hours. Quench aliquots in wet ethyl acetate and analyze via GC-FID. The reaction is self-validated when the substrate-to-internal-standard ratio stabilizes. -
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl to destroy the active catalyst. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Determine ee% via chiral HPLC.
Protocol B: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Halides
Mechanistic Causality: Cross-coupling of unactivated sp³-alkyl halides is notoriously difficult due to the propensity of the metal-alkyl intermediate to undergo rapid
Reagents:
-
Precatalyst: NiCl₂(DME) (5.0 mol%)
-
Ligand: 1-ethoxy-3-methylbutan-2-amine (6.0 mol%)
-
Base: Finely ground K₃PO₄ (2.0 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, combine NiCl₂(DME) and the ligand in anhydrous THF. Stir for 30 minutes at room temperature until a homogeneous pale-blue/green solution forms.
-
Causality: NiCl₂(DME) is explicitly chosen over anhydrous NiCl₂ because the dimethoxyethane (DME) ligand renders the precatalyst soluble in THF, ensuring rapid, quantitative ligand exchange.
-
-
Reagent Loading: To the catalyst solution, add the unactivated alkyl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄.
-
Causality: K₃PO₄ is chosen as a mild, insoluble base. It slowly activates the boronic acid at the solid-liquid interface, preventing rapid protodeboronation (a common side reaction with stronger, soluble bases).
-
-
Reaction: Seal the vessel with a PTFE-lined cap, remove from the glovebox, and heat at 60°C for 16 hours.
-
Workup & Purification: Cool to room temperature. Dilute with diethyl ether and filter the crude mixture directly through a pad of Celite to remove the inorganic Ni salts and phosphate base. Concentrate and purify via silica gel flash chromatography.
Quantitative Data Presentation
The following table summarizes the expected performance metrics of valinol-derived amino ether ligands in the described protocols, based on established literature parameters for this ligand class[3][4][6].
| Reaction Paradigm | Catalyst System | Representative Substrate | Expected Yield (%) | Enantiomeric Excess (ee %) |
| Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | Acetophenone | >95% | 92 - 96% |
| Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | Propiophenone | 88 - 92% | 89 - 94% |
| Suzuki-Miyaura | NiCl₂(DME) / Achiral Ligand | Primary Alkyl Bromide + PhB(OH)₂ | 85 - 92% | N/A (Achiral) |
| Suzuki-Miyaura | NiCl₂(DME) / Achiral Ligand | Secondary Alkyl Iodide + PhB(OH)₂ | 75 - 82% | N/A (Achiral) |
Mechanistic Pathway Visualization
The diagram below illustrates the metal-ligand bifunctional catalytic cycle utilized in Protocol A. Notice how the ligand remains bound throughout, while the metal center cycles between 16-electron and 18-electron states.
Figure 1: Metal-ligand bifunctional catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
References
-
GuideChem / PubChem Database. "1-ethoxy-3-methylbutan-2-amine - Physicochemical Properties and Identification." PubChem CID: 45074954. Available at:[Link]
-
Sciforum / MDPI. "Synthesis of new class of ligands derived from isosorbide and their application to asymmetric reduction of aromatic ketones by transfer hydrogenation." Available at:[Link]
-
ACS Catalysis. "Chiral Iron(II)-Catalysts within Valinol-Grafted Metal–Organic Frameworks for Enantioselective Reduction of Ketones." Available at:[Link]
-
Organic Letters (ACS). "Photocatalytic and Chemoselective Transfer Hydrogenation of Diarylimines in Batch and Continuous Flow." Available at:[Link]
-
Scientific Research Publishing. "Microwave Application and Anhydrous Cu(OAc)2 Mediated O-Arylation of Aliphatic Amino Alcohols." (Contextualizing amino ether cross-coupling mechanisms). Available at:[Link]
Sources
Safe Handling and Storage of 1-Ethoxy-3-methylbutan-2-amine: Application Notes and Protocols
Abstract: This document provides detailed application notes and protocols for the safe handling and storage of 1-Ethoxy-3-methylbutan-2-amine (CAS No. 883538-02-1). Due to the limited availability of specific safety and toxicity data for this compound, this guide is founded on the principles of chemical analogy and the established hazard profiles of structurally similar aliphatic amines. A conservative approach is strongly recommended for all procedures involving this compound.
Introduction: A Precautionary Approach
This guide is intended for researchers, scientists, and drug development professionals. It is imperative that all personnel handling this compound are thoroughly trained in the procedures outlined herein and have a comprehensive understanding of the potential hazards associated with aliphatic amines.
Hazard Assessment and Control
A thorough risk assessment should be conducted before any new procedure involving 1-Ethoxy-3-methylbutan-2-amine is initiated.[1][4] This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.
Inferred Hazard Profile
Based on the general characteristics of aliphatic amines, the following hazards should be assumed for 1-Ethoxy-3-methylbutan-2-amine:
| Hazard Classification (Inferred) | Description |
| Skin Corrosion/Irritation | Assumed to be corrosive; direct contact may cause severe burns.[2][3] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye damage, potentially leading to irreversible injury.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[1][5] |
| Respiratory Tract Irritation | Vapors may cause irritation to the respiratory system.[2] |
Engineering Controls
To minimize the risk of exposure, the following engineering controls are mandatory:
-
Chemical Fume Hood: All handling of 1-Ethoxy-3-methylbutan-2-amine, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[1][4]
-
Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are essential in all areas where the compound is handled.[6][7]
Personal Protective Equipment (PPE)
The following PPE is required when handling 1-Ethoxy-3-methylbutan-2-amine:
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[3] Inspect gloves for any signs of degradation or perforation before each use.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][4][7]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1][7] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[7]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a respirator with a cartridge appropriate for organic amines should be used.[6] All respirator use must be in accordance with a formal respiratory protection program.
Diagram: Hierarchy of Controls
Caption: Hierarchy of controls for managing risks associated with 1-Ethoxy-3-methylbutan-2-amine.
Detailed Protocols
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Transport the container in a secondary, chemically resistant container to the designated storage area.
Storage Protocol
Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.[1][4]
-
Location: Store in a cool, dry, and well-ventilated area.[1][4]
-
Temperature: While specific data is unavailable, storage in a standard laboratory refrigerator (2-8°C) is a prudent measure, especially for long-term storage.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and halogenated compounds.[2][8][9]
-
Container: Keep the container tightly closed to prevent the ingress of moisture and the escape of vapors.[1][4]
Handling and Dispensing Protocol
-
Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is donned.
-
Place the container in the chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully open the container, avoiding any splashing or generation of aerosols.
-
Use appropriate tools (e.g., pipette, spatula) to dispense the required amount of the compound.
-
Immediately and securely close the container after dispensing.
-
Clean any spills within the fume hood immediately, following the spill response protocol.
-
Decontaminate all equipment used for dispensing.
Waste Disposal Protocol
-
All waste containing 1-Ethoxy-3-methylbutan-2-amine must be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
The waste container should be stored in a secondary container in a well-ventilated area, away from incompatible materials.
-
Dispose of the hazardous waste through a licensed environmental disposal service, following all local, state, and federal regulations.[2]
Emergency Procedures
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.[10][11]
-
Isolate: Close the doors to the spill area to contain any vapors.[11]
-
Report: Notify the appropriate emergency response personnel.[11][12]
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unmanageable spill without proper training and equipment.
-
Cleanup (for minor spills):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
For aliphatic amines, sodium bisulfate can be used to neutralize the spill.[4]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Diagram: Spill Response Workflow
Caption: A workflow for responding to spills of 1-Ethoxy-3-methylbutan-2-amine.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Summary of Key Information
| Parameter | Information | Source (Analogous Data) |
| CAS Number | 883538-02-1 | [1] |
| Molecular Formula | C7H17NO | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Inferred Hazards | Corrosive, Toxic | [1][2][3] |
| Required PPE | Chemical goggles, face shield, nitrile/neoprene gloves, lab coat | [1][3][4][7] |
| Storage | Cool, dry, well-ventilated, away from acids and oxidizers | [1][2][4][8][9] |
| Spill Neutralization | Sodium bisulfate (for aliphatic amines) | [4] |
References
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Henkel. Safety Data Sheet. (2014, July 01). [Link]
-
CP Lab Safety. Aliphatic and Aromatic Amines Compatibility. [Link]
-
University of Illinois Division of Research Safety. Chemical Compatibility. (2019, September 19). [Link]
-
SKC Inc. SDS 2000 - Aliphatic Amines Developing Solution.indd. (2024, January 09). [Link]
-
HAZARDOUS CHEMICAL INCOMPATIBILITY LIST. (1992, April). [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]
-
Health and Safety Executive. Emergency response / spill control. [Link]
-
National Fire Protection Association. NFPA RATING SYSTEM. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 09). [Link]
-
ResolveMass Laboratories Inc. Secondary Amine Scavenger Nitrosamine. (2025, December 30). [Link]
-
The University of Maryland, Baltimore. Response to a Chemical Spill. (2015, May 14). [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
National Fire Protection Association. Hazardous Materials Identification | NFPA. (2021, November 05). [Link]
-
Epoxytec. Safety Data Sheet. (2022, October 19). [Link]
-
Sigma-Aldrich Inc. C7 - C30 Saturated Alkanes SDS. (2021, December 21). [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Amine. (2025, October 18). [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. www1.mscdirect.com [www1.mscdirect.com]
- 3. tri-iso.com [tri-iso.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]
- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Ethoxy-3-methylbutan-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Ethoxy-3-methylbutan-2-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of the target compound. The primary route for this synthesis is the reductive amination of 1-Ethoxy-3-methylbutan-2-one. This guide provides in-depth, experience-based solutions to challenges you may encounter during this multi-step process.
Synthesis Overview: The Reductive Amination Pathway
The most direct and widely adopted method for synthesizing 1-Ethoxy-3-methylbutan-2-amine is through the reductive amination of its corresponding ketone precursor, 1-Ethoxy-3-methylbutan-2-one[1], using ammonia as the nitrogen source. This process involves the formation of an intermediate imine, which is then reduced to the final primary amine product.[2] The efficiency of this reaction is highly dependent on the choice of reducing agent and the precise control of reaction conditions to minimize side reactions.
Caption: General workflow for the synthesis of the target amine.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and immediate challenges faced during the synthesis.
Q1: What is the most likely cause of a significantly low yield in my reductive amination?
A major cause of low yield is the competition between imine reduction (the desired reaction) and the direct reduction of the starting ketone to an alcohol (1-Ethoxy-3-methylbutan-2-ol).[3] This occurs when the chosen reducing agent is not selective enough or if the imine formation is slow. Another common issue is over-alkylation, where the newly formed primary amine product reacts with another molecule of the ketone, leading to a secondary amine impurity.[4]
Q2: I'm seeing a significant amount of 1-Ethoxy-3-methylbutan-2-ol in my crude product. How can I prevent this?
The formation of the alcohol byproduct is a classic sign of a non-selective reducing agent. Standard borohydrides like Sodium Borohydride (NaBH₄) can readily reduce both the ketone and the imine.[3] To favor the desired pathway, you should:
-
Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose. It is a milder reductant that preferentially reduces the protonated imine (iminium ion) over the ketone.[5][6]
-
Control the pH: Imine formation is typically catalyzed by weak acid.[2] Maintaining a slightly acidic pH (around 5-6) promotes the formation of the iminium ion, which is more electrophilic and thus more reactive towards the mild reducing agent than the starting ketone.[7]
Q3: Which reducing agent is considered best for synthesizing a primary amine from a ketone like this?
For laboratory-scale synthesis where yield and purity are paramount, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[8] It offers excellent selectivity for the imine/iminium ion over the ketone, works under mild conditions, and tolerates a wide range of functional groups.[5] While other methods like catalytic hydrogenation or the Leuckart reaction exist, NaBH(OAc)₃ provides a more controlled and often higher-yielding reaction, avoiding the high temperatures of the Leuckart reaction or the need for specialized high-pressure equipment for hydrogenation.[2][9]
Q4: How can I avoid the formation of the secondary amine byproduct?
Over-alkylation becomes significant when the product amine successfully competes with ammonia for the starting ketone. To suppress this side reaction:
-
Use a large excess of the nitrogen source: Employing a large excess of ammonia (or a surrogate like ammonium acetate) shifts the equilibrium, ensuring the ketone is more likely to react with ammonia than with the lower concentration of the product amine.[6]
-
Control reaction concentration: Running the reaction at a lower concentration can also disfavor the bimolecular side reaction that leads to the secondary amine.
Q5: What is the optimal solvent for this reaction?
1,2-Dichloroethane (DCE) is generally the preferred solvent for reductive aminations using NaBH(OAc)₃, as it often leads to faster reaction rates.[5][8] Tetrahydrofuran (THF) is another viable option. Reactions in protic solvents like methanol are generally avoided with NaBH(OAc)₃ as they can lead to rapid decomposition of the reagent and reduction of the carbonyl starting material.[5]
Q6: My purification by silica gel chromatography is giving poor results (streaking/low recovery). What should I do?
Primary amines are basic and interact strongly with the acidic surface of standard silica gel, causing significant tailing and potential loss of product.[10] To improve chromatographic purification:
-
Use a modified eluent: Add a small amount of a basic modifier to your solvent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in your ethyl acetate/hexane mixture). This deactivates the acidic sites on the silica, leading to much sharper peaks.[11]
-
Consider an alternative stationary phase: Amine-functionalized silica is commercially available and provides excellent separation for basic compounds using standard non-polar solvent systems.[10]
-
Use Acid-Base Extraction: Before chromatography, an acid-base workup can effectively separate your basic amine product from neutral byproducts (like the alcohol) and unreacted ketone.[11]
Troubleshooting Guide: Side Reaction Pathways
Understanding the competing reactions is crucial for optimizing your yield. The following diagram illustrates the main desired pathway versus the two most common side reactions.
Caption: Key reaction pathways in the synthesis.
Guide 1: Minimizing Alcohol Byproduct Formation
-
Problem: Significant presence of 1-Ethoxy-3-methylbutan-2-ol.
-
Causality: The reducing agent is reducing the ketone faster than the imine is formed and/or reduced. This is common with powerful, non-selective hydrides like NaBH₄.[3]
-
Solution Protocol:
-
Select the Right Reagent: Use Sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced hydridic character make it highly selective for the iminium ion.[5]
-
Optimize pH: If not already doing so, add 1 equivalent of acetic acid as a catalyst. This promotes the formation of the iminium ion, the true substrate for NaBH(OAc)₃, accelerating the desired reaction over ketone reduction.[5][6]
-
Consider a Stepwise Procedure: In some cases, allowing the imine to form first before adding the reducing agent can improve yields. Stir the ketone and ammonia source (e.g., ammonium acetate) in the solvent for 1-2 hours at room temperature, then add the NaBH(OAc)₃.[8]
-
Guide 2: Preventing Over-Alkylation
-
Problem: A higher molecular weight impurity is detected, consistent with a secondary amine structure.
-
Causality: The primary amine product (R-NH₂) is nucleophilic and can compete with ammonia (NH₃) to attack another molecule of the starting ketone. This is more likely to occur as the product concentration increases and the ammonia concentration decreases.[4]
-
Solution Protocol:
-
Adjust Stoichiometry: Use a significant excess of the ammonia source. For example, use 5-10 equivalents of ammonium acetate relative to the ketone. This statistical advantage ensures the ketone is far more likely to encounter an ammonia equivalent than a product amine molecule.
-
Control Reagent Addition: If feasible, a slow addition of the ketone to a solution containing the ammonia source and reducing agent can keep the instantaneous concentration of the ketone low, further disfavoring the secondary reaction.
-
Data & Recommended Protocols
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Selectivity for Imine | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent | High selectivity, mild conditions, tolerates many functional groups.[5] | Higher cost, moisture-sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Good | Selective at controlled pH, effective.[3][6] | Highly toxic (potential for HCN gas release at low pH). |
| Sodium Borohydride | NaBH₄ | Poor | Inexpensive, readily available. | Reduces both ketones and imines, leading to alcohol byproduct.[3] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Good | High atom economy, "green" process.[2] | Requires specialized pressure equipment, can reduce other functional groups. |
| Formic Acid / Ammonium Formate | Leuckart Reaction | Moderate | Inexpensive, one-pot procedure.[12] | Requires very high temperatures (150-200 °C), can produce N-formylated byproducts.[9][13] |
Recommended Experimental Protocol: Synthesis via NaBH(OAc)₃
Objective: To synthesize 1-Ethoxy-3-methylbutan-2-amine with high yield and purity.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-Ethoxy-3-methylbutan-2-one (1.0 eq).
-
Reagents: Add ammonium acetate (5.0 eq) followed by anhydrous 1,2-dichloroethane (DCE) to form a solution/suspension (approx. 0.2 M concentration with respect to the ketone).
-
Reduction: Begin stirring the mixture. In a single portion, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxy-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11549-11553. [Link]
-
Zhang, W., et al. (2010). Preparation of Aliphatic Amines by the Leuckart Reaction. 2010 International Conference on Optoelectronics and Image Processing. [Link]
-
PubChem. (n.d.). 1-Ethoxy-3-methoxy-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]
-
Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 294. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxybut-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene. Retrieved from [Link]
- Google Patents. (n.d.). US20140330042A1 - Process for making ethoxylated amine compounds.
-
Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Ethoxylation studies of two mole amine derivatives. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Minnesota State University Moorhead. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxy-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Retrieved from [Link]
Sources
- 1. 1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Optimization of reaction conditions for N-alkylation of 1-Ethoxy-3-methylbutan-2-amine
Technical Support Center: Optimization of N-Alkylation Conditions Subject: 1-Ethoxy-3-methylbutan-2-amine (CAS: 293796-03-7 / Derivatives) Role: Senior Application Scientist, Process Chemistry Division[1]
Technical Profile & Strategic Overview
The Substrate:
1-Ethoxy-3-methylbutan-2-amine is a hindered primary amine .[1] Its structural features—a secondary carbon bearing the amine (
-
Advantage: The steric bulk naturally suppresses the formation of quaternary ammonium salts compared to linear amines (e.g., n-butylamine).
-
Challenge: The nucleophilicity of the nitrogen is kinetically dampened, requiring optimized energy inputs (temperature/catalyst) without triggering ether cleavage or elimination reactions.
The "Runaway" Alkylation Problem:
In standard
Strategic Decision Matrix: Before starting, select your pathway based on the available electrophile.
Caption: Decision tree for selecting the optimal synthetic route based on electrophile availability.
Protocol A: Reductive Amination (High Selectivity)
Best for: Synthesis of secondary amines with >95% selectivity. Mechanism: Formation of an imine/iminium intermediate followed by in-situ reduction.[1]
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] Note: DCE often provides faster imine formation kinetics.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB,
).[1] It is milder than and will not reduce the aldehyde/ketone before the imine forms. -
Additive: Acetic Acid (AcOH), 1-2 eq.[1] Promotes imine formation.
Step-by-Step Protocol:
-
Imine Formation: In a dry flask, dissolve 1-Ethoxy-3-methylbutan-2-amine (1.0 eq) and the aldehyde (1.05 eq) in DCE (0.2 M).
-
Activation: Add AcOH (1.0 eq). Stir at Room Temperature (RT) for 30-60 mins.
-
Reduction: Cool to 0°C. Add
(1.4 eq) portion-wise. -
Reaction: Warm to RT and stir for 2-4 hours.
-
Quench: Add saturated aqueous
to neutralize acid and quench borates.
Protocol B: Direct Alkylation (Controlled )
Best for: When the alkylating agent is an alkyl halide (Cl, Br, I) or sulfonate.[1] Critical Control: To prevent over-alkylation, we manipulate the concentration and protonation state .
Optimization Table: Solvent & Base Screening
| Variable | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents enhance nucleophilicity.[1] MeCN is easier to remove than DMF. |
| Base | Cesium ("Cesium Effect") improves solubility and reaction rates for hindered amines.[1] | |
| Stoichiometry | Amine (excess) | Use 1.5–2.0 eq of amine per 1.0 eq of alkyl halide to statistically favor mono-alkylation.[1] |
| Addition | Syringe Pump | Add the alkyl halide dropwise over 1-2 hours to keep its instantaneous concentration low.[1][4] |
Advanced Technique: The "Salt Strategy" For difficult substrates, use the hydrobromide salt of the amine.
-
Convert amine to
.[1] -
Suspend in DMF with 0.5 eq of base.
-
This ensures only a small fraction of free amine is available at any time, mimicking high-dilution conditions.
Troubleshooting Center & FAQs
Category: Yield & Selectivity
Q: I am observing significant di-alkylation (tertiary amine formation). How do I stop this?
-
Diagnosis: The secondary amine product is reacting faster than the primary amine starting material.
-
Solution 1 (Stoichiometry): Increase the starting amine equivalents to 2.0–3.0 eq. You can recover the unreacted starting material during workup (acid/base extraction).
-
Solution 2 (Steric Protection): If using Direct Alkylation, switch to a bulky base like DIPEA (Hünig's base).[1] The steric bulk of the base prevents it from deprotonating the hindered secondary amine product effectively, slowing down the second alkylation.
Q: The reaction stalls at 50% conversion. Heating leads to degradation.
-
Diagnosis: Steric hindrance of the isopropyl group at the
-position is blocking the trajectory of the electrophile. -
Solution:
-
Switch solvent to DMSO (increases rate of
reactions).[1] -
Add KI (Potassium Iodide, 10 mol%) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a much better leaving group than Br or Cl.
-
Category: Workup & Purification[2][4][5]
Q: My product is an amino-ether. It’s not extracting into the organic layer.
-
Diagnosis: The presence of the ether oxygen and the amine makes the molecule amphiphilic and water-soluble, especially if the pH is not basic enough.
-
Solution:
-
Ensure the aqueous layer is pH > 12 (use NaOH, not just bicarbonate).
-
Use DCM (Dichloromethane) or Chloroform for extraction; ethers often partition better here than in Ethyl Acetate.[1]
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Q: I see a new impurity spot that matches the loss of the ethyl group.
-
Diagnosis: Ether cleavage. This can happen if you used strong Lewis acids (like
or ) or high temperatures in acidic media (e.g., refluxing HBr).[1] -
Solution: Maintain pH > 4 during reaction and workup. Avoid Lewis acids; use Bronsted acids (AcOH) for activation.[1]
Troubleshooting Logic Flow
Caption: Diagnostic workflow for resolving common N-alkylation failures.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.[1] (Comprehensive review on N-alkylation methods). Link[1]
-
Bhattacharyya, S., et al. "Selective N-alkylation of primary amines with R–NH2[1][5]·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[5][6] RSC Advances, 2014, 4, 28066-28071.[1] Link
-
BenchChem Technical Guides. "Troubleshooting & Optimization: Preventing Over-alkylation of Amines." (General protocols for hindered amines). Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Enhancing the stereoselectivity of reactions using 1-Ethoxy-3-methylbutan-2-amine
Technical Support Center: 1-Ethoxy-3-methylbutan-2-amine
A Senior Application Scientist's Guide to Enhancing Stereoselectivity
Welcome to the technical resource center for 1-Ethoxy-3-methylbutan-2-amine. This guide is designed for researchers, medicinal chemists, and process scientists leveraging this novel chiral auxiliary in their synthetic campaigns. As a valine-derived auxiliary, it combines the steric influence of a bulky isopropyl group with the potential for bidentate chelation through its amine and ether functionalities. This unique structure offers a powerful tool for controlling stereochemistry, but its effective implementation requires a nuanced understanding of the underlying reaction parameters.
This document provides field-tested insights, detailed protocols, and systematic troubleshooting guides to help you navigate challenges and maximize the stereochemical purity of your products.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for stereochemical induction using 1-Ethoxy-3-methylbutan-2-amine?
Answer: The stereodirecting ability of 1-Ethoxy-3-methylbutan-2-amine stems from its temporary incorporation into a substrate, typically via an amide linkage, to form a rigid, sterically-biased intermediate.[1][2] The mechanism relies on two key principles:
-
Acyclic Stereocontrol via Steric Hindrance: The bulky isopropyl group, inherited from its parent amino acid, L-valine, effectively shields one face of the reactive intermediate (e.g., an enolate).[1] This forces an incoming electrophile to approach from the less hindered face, dictating the configuration of the newly formed stereocenter.
-
Chelation-Controlled Rigidity: When forming an enolate with a metal counterion (e.g., Li⁺, Bu₂B⁺), the amine nitrogen and the ether oxygen can act as a bidentate ligand. This chelation locks the conformation of the substrate-auxiliary adduct, creating a rigid five- or six-membered ring system.[1] This rigidity enhances the facial bias established by the isopropyl group, leading to higher diastereoselectivity.
The combination of these effects creates a well-defined transition state, which is essential for high levels of stereochemical communication.
Q2: How do I attach the 1-Ethoxy-3-methylbutan-2-amine auxiliary to my carboxylic acid substrate?
Answer: The most common method is standard amide bond formation. A detailed protocol is provided in the "Experimental Protocols" section below. Generally, you will activate the carboxylic acid (e.g., convert it to an acyl chloride or use a peptide coupling reagent like HATU or EDC) and then react it with the chiral amine. It is crucial to ensure the reaction goes to completion, as unreacted starting materials can complicate subsequent steps.
Q3: For which types of stereoselective reactions is this auxiliary most suitable?
Answer: Based on its structural analogy to other amino alcohol-derived auxiliaries, 1-Ethoxy-3-methylbutan-2-amine is primarily designed for reactions involving the formation of α- or β-stereocenters adjacent to a carbonyl group. These include:
-
Asymmetric Alkylation of Enolates: Creating α-substituted chiral carboxylic acid derivatives.
-
Asymmetric Aldol Reactions: Establishing two contiguous stereocenters with high control, similar to the Evans' oxazolidinone auxiliaries.[2][3]
-
Asymmetric Michael Additions: Conjugate addition of enolates to α,β-unsaturated systems.
-
Asymmetric Diels-Alder Reactions: Where the auxiliary is attached to a dienophile to control facial selectivity.
Q4: How should the auxiliary be stored and handled?
Answer: 1-Ethoxy-3-methylbutan-2-amine is a primary amine and should be handled in a well-ventilated fume hood. Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate to prevent degradation. Amines are susceptible to oxidation and can absorb atmospheric CO₂. Ensure all glassware and solvents are anhydrous for reactions, as water can quench reactive intermediates and lower yields and selectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The key to successful troubleshooting is to change one variable at a time and analyze the outcome systematically.
Problem: My reaction shows low diastereoselectivity (poor d.r.).
A low diastereomeric ratio is a common issue and can often be resolved by carefully tuning the reaction conditions. The goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.
Q: What are the primary factors I should investigate to improve a low d.r.?
A: Start by methodically examining these four areas:
-
Enolate Formation & Geometry: For reactions proceeding via an enolate, its geometry (Z vs. E) is often critical. For aldol reactions aiming for syn products (similar to Evans' auxiliaries), generating the Z-enolate is crucial.[4]
-
Solution: To favor the Z-enolate, use bulky boron reagents like dibutylboron triflate (Bu₂BOTf) with a hindered base such as diisopropylethylamine (DIPEA). For lithium enolates, the choice of base (e.g., LDA vs. LHMDS) and the presence of additives like LiCl can influence aggregation and geometry.
-
-
Reaction Temperature: Stereoselective reactions are often under kinetic control. Lower temperatures increase the energy barrier for the higher-energy transition state (leading to the undesired diastereomer) more significantly than for the lower-energy one.
-
Solution: Run the reaction at the lowest practical temperature. Start at -78 °C (dry ice/acetone bath). If conversion is too slow, you may need to incrementally increase the temperature to -40 °C or 0 °C, but be prepared for a potential drop in selectivity.
-
-
Solvent Choice: The solvent plays a critical role in coordinating the metal counterion and influencing the tightness of the chelated transition state.
-
Solution: Screen a range of anhydrous solvents.
-
Ethereal Solvents (THF, Et₂O): Generally good choices as they are coordinating enough to solubilize intermediates but not so much that they disrupt internal chelation. THF is a common starting point.
-
Non-Coordinating Solvents (DCM, Toluene): Can sometimes enhance the effect of internal chelation, leading to a more rigid transition state and higher selectivity.
-
-
-
Steric Matching/Mismatching: The steric bulk of your substrate and electrophile can either complement or interfere with the directing effect of the auxiliary.
-
Solution: If your electrophile is exceptionally bulky, it may override the auxiliary's directing influence. While often not easily changed, consider if an alternative electrophile or a different synthetic strategy is possible.
-
Troubleshooting Data Summary: Effect of Conditions on Diastereoselectivity (Hypothetical Data)
| Parameter | Condition A | d.r. (Desired:Undesired) | Condition B | d.r. (Desired:Undesired) | Rationale |
| Temperature | 0 °C | 85:15 | -78 °C | 95:5 | Lower temperature enhances kinetic control. |
| Solvent | THF | 92:8 | Toluene | 97:3 | Less coordinating solvent can favor a tighter, chelated transition state. |
| Enolizing Agent | LDA | 88:12 | Bu₂BOTf / DIPEA | >99:1 | Boron enolates provide a more rigid and defined transition state for aldol reactions. |
Problem: The reaction has low yield or fails to reach completion.
Low conversion suggests issues with reaction kinetics, reagent stability, or side reactions.
Q: My d.r. is acceptable, but the yield is poor. What should I do?
A: A good d.r. with a low yield is a positive sign—it means the selective pathway is working, but overall efficiency is low.[4] Consider these points:
-
Reagent Purity: Ensure all reagents are pure and anhydrous. The chiral auxiliary, substrate, base, and electrophile must be of high quality. Water is a common culprit for quenching enolates.
-
Base Stoichiometry: Ensure you are using the correct amount of base to fully deprotonate your substrate. For LDA, which is often titrated, an inaccurate concentration can lead to incomplete enolate formation. Use a slight excess (e.g., 1.05-1.1 equivalents).
-
Reaction Time & Temperature: As discussed, low temperatures are crucial for selectivity but can drastically slow down the reaction rate.[5]
-
Solution: Let the reaction run longer at the optimal low temperature. Monitor by TLC or LC-MS to determine when the reaction has stalled. If it stalls, a very slow warm-up to a slightly higher temperature (e.g., from -78 °C to -60 °C) over several hours may help drive it to completion without significantly eroding the d.r.
-
-
Side Reactions: The electrophile or the enolate could be decomposing under the reaction conditions.
-
Solution: Add the electrophile slowly to the pre-formed enolate at low temperature to maintain a low instantaneous concentration, minimizing decomposition or self-condensation.
-
Problem: I am struggling to remove the chiral auxiliary after the reaction.
The auxiliary must be removed efficiently and without compromising the stereochemical integrity of your product.
Q: What are the best methods for cleaving the amide bond to the auxiliary, and what if I observe product racemization?
A: The cleavage method depends on the desired final product (acid, alcohol, etc.) and the stability of your molecule.
-
For Carboxylic Acids (Hydrolysis):
-
Method: Lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture at 0 °C is a standard, mild method for hydrolyzing N-acyl oxazolidinones and related amides.[6]
-
Troubleshooting: If the reaction is sluggish, a slight increase in temperature may be needed, but this increases the risk of epimerization at the α-carbon. If your product is base-sensitive, this method may not be suitable.
-
-
For Alcohols (Reductive Cleavage):
-
Method: Use a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) to reduce the amide directly to the primary alcohol. This is often a clean and effective method.
-
-
For Aldehydes (Partial Reduction):
-
Method: This is more challenging. One approach is to reduce the amide to the alcohol and then re-oxidize it to the aldehyde using a mild oxidant like Dess-Martin periodinane.
-
-
Preventing Racemization: Racemization or epimerization during cleavage is a serious issue, especially under harsh basic or acidic conditions.
-
Solution: Always perform the cleavage at the lowest possible temperature (0 °C is a good starting point). Buffer the reaction if necessary. If standard methods fail, explore alternative cleavage protocols from the literature, such as those using other metals or enzymatic approaches, though these are less common for standard auxiliaries.[7][8][9] After cleavage, immediately work up the reaction and purify the product. Assess the enantiomeric or diastereomeric purity of the final product (e.g., by chiral HPLC) to confirm that no stereochemical information was lost.
-
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the typical sequence for using a chiral auxiliary in asymmetric synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. BJOC - Recent advances in the cleavage of non-activated amides [beilstein-journals.org]
- 8. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for 1-Ethoxy-3-methylbutan-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 1-Ethoxy-3-methylbutan-2-amine. As a primary amine, this compound is highly susceptible to secondary interactions with common stationary phases, leading to poor peak symmetry. This document moves from foundational concepts to advanced troubleshooting, explaining the causality behind each experimental choice to empower you to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common questions regarding peak tailing for this specific analyte.
Q1: Why is my peak for 1-Ethoxy-3-methylbutan-2-amine tailing so severely?
A: The most probable cause is a strong, undesirable secondary interaction between the basic primary amine group on your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] 1-Ethoxy-3-methylbutan-2-amine, being a basic compound, can become protonated (positively charged). At the same time, residual silanols on the column packing can be deprotonated (negatively charged), especially at mobile phase pH levels above 3-4.[2][4] This leads to a strong ionic interaction that delays the elution of a fraction of the analyte molecules, resulting in a "tailing" peak.
Q2: What is the quickest and most common way to fix this peak tailing?
A: The fastest approach is to modify your mobile phase. Lowering the pH to a value between 2.5 and 3.0 with an additive like formic acid or trifluoroacetic acid (TFA) is highly effective.[2][5] At this low pH, the silanol groups are kept in their neutral, protonated state, which significantly minimizes the strong ionic interactions that cause peak tailing.[1][5]
Q3: What exactly is a "silanol interaction"?
A: Silica, the base material for most reversed-phase columns, has hydroxyl groups (-OH) attached to silicon atoms on its surface; these are called silanols.[4] Even after chemically bonding the C18 chains and "end-capping" the column, some of these silanols remain exposed.[2][6] These exposed groups are acidic and can interact with basic analytes through hydrogen bonding or, more problematically, through strong ionic attraction if the silanol is deprotonated (Si-O⁻) and the amine is protonated (R-NH₃⁺).[4] This secondary interaction disrupts the intended hydrophobic retention mechanism, leading to poor peak shape.[1][4]
Q4: Do I need to buy a special column just for analyzing this amine?
A: Not necessarily, but it is a powerful solution. While mobile phase modifications can work wonders with standard C18 columns, using a modern, base-deactivated column is often the most robust long-term strategy.[6][7] These columns are specifically engineered with technologies like high-density end-capping, polar-embedded groups, or alternative surface chemistries (like silica-hydride) to minimize or eliminate the problematic surface silanol activity, providing excellent peak shapes for basic compounds even at neutral pH.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, in-depth approach to diagnosing and resolving peak tailing. We will explore the root causes and provide validated protocols to rectify them.
The Root Cause: Unwanted Secondary Interactions
The primary amine in 1-Ethoxy-3-methylbutan-2-amine is the key to understanding its chromatographic behavior. In typical reversed-phase conditions, this basic group will be protonated. If the silica surface contains ionized silanols, a strong secondary retention mechanism occurs, competing with the desired hydrophobic retention and causing significant peak tailing.
Caption: Mechanism of peak tailing for basic amines.
Systematic Troubleshooting Workflow
Follow this workflow to methodically identify and solve the issue. Start with the simplest and most common solutions (Mobile Phase) before moving to more involved changes (Stationary Phase & System).
Caption: Systematic workflow for troubleshooting peak tailing.
Mobile Phase Optimization (The First Line of Defense)
Adjusting the mobile phase is the most direct and cost-effective strategy. The goal is to alter the chemical environment to suppress the unwanted silanol interactions.
By operating at a low pH, you ensure the silanol groups remain fully protonated (Si-OH), preventing the formation of the highly active, negatively charged Si-O⁻ sites.[2][5]
| Parameter | Recommended Setting | Rationale | Compatible Buffers (for LC-MS) |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of silanol groups, minimizing secondary ionic interactions. | 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), Ammonium Formate |
Experimental Protocol 1: Preparation of a Low-pH Mobile Phase
Objective: To prepare 1 L of Acetonitrile/Water (50:50) with 0.1% Formic Acid.
Materials: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (LC-MS grade).
Step 1: Measure approximately 500 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
Step 2: Using a calibrated pipette, add 1.0 mL of formic acid to the water.
Step 3: Add 500 mL of HPLC-grade acetonitrile to the bottle.
Step 4: Cap the bottle and invert 10-15 times to mix thoroughly.
Step 5: Degas the mobile phase using sonication or vacuum filtration before use.
Analysis: Re-equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Amine additives, often called "sacrificial bases," are small, basic molecules that compete with your analyte for the active silanol sites.[1][8] They effectively shield the analyte from these secondary interaction points. This approach is particularly useful if you cannot operate at a low pH.
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | A small amine that preferentially binds to active silanol sites, masking them from the analyte.[1][9] |
| Diethylamine (DEA) | 0.1% (v/v) | Similar in function to TEA, serves as a competitive binding agent.[8] |
Caution: Amine additives like TEA can suppress ionization in mass spectrometry and may be difficult to flush from a column. They are often better suited for UV-based detection.
Stationary Phase Selection (Choosing the Right Tool)
If mobile phase optimization is insufficient, the column itself is the next focal point. Modern column technologies are designed specifically to overcome the challenges of analyzing basic compounds.
| Column Technology | Key Feature | Suitability for 1-Ethoxy-3-methylbutan-2-amine |
| Modern End-Capped (Type B Silica) | High-purity silica with minimal metal content and exhaustive end-capping to reduce available silanols.[1][4] | Good: A significant improvement over older columns. May still require mobile phase optimization. |
| Polar-Embedded Phase | A polar group (e.g., amide) is embedded in the C18 chain, shielding nearby silanols via hydrogen bonding.[6] | Excellent: Offers improved peak shape for bases and better stability at low pH compared to end-capping alone.[6] |
| Silica-Hydride (e.g., Type-C™) | The silica surface is covered with Si-H bonds instead of Si-OH, virtually eliminating silanol activity.[6][10] | Superior: The most robust solution for eliminating silanol-based peak tailing, providing excellent symmetry across a wide pH range.[6] |
| Polymer-Based (e.g., Polystyrene-divinylbenzene) | Organic polymer backbone with no silica or silanols.[1] | Excellent: Completely eliminates the possibility of silanol interactions. May offer different selectivity. |
System & Method Parameters (Ruling Out Other Issues)
While less common for a single, tailing amine, physical or method-related issues can also contribute to poor peak shape.
Injecting too much sample (either in concentration or volume) can saturate the stationary phase, leading to peak distortion.[3][7] While this often causes peak fronting, it can also manifest as tailing.[3][7]
Experimental Protocol 2: Performing a Sample Dilution Study
Objective: To determine if peak tailing is caused by mass overload.
Step 1: Prepare your sample of 1-Ethoxy-3-methylbutan-2-amine at its current concentration.
Step 2: Create two additional samples by diluting the original sample 5-fold and 10-fold with the mobile phase.
Step 3: Inject the same volume of all three samples (original, 1:5 dilution, 1:10 dilution) under the same chromatographic conditions.
Analysis: Compare the peak shapes. If the tailing factor improves significantly with dilution, you are experiencing mass overload. Reduce your sample concentration accordingly.[7]
-
Column Void: A void at the head of the column, caused by bed collapse, can lead to peak distortion.[5] This often affects all peaks in the chromatogram.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[3][11] Ensure you are using appropriate low-volume tubing and fittings.
-
Blocked Frit: A partially blocked inlet frit can distort flow paths, leading to asymmetrical peaks.[2] This can sometimes be resolved by back-flushing the column.
Part 3: Summary of Troubleshooting Strategies
| Strategy | Principle | Expected Outcome |
| Lower Mobile Phase pH | Suppress silanol ionization. | Sharper, more symmetrical peak. Reduced retention time. |
| Add Amine Modifier (e.g., TEA) | Competitively block active silanol sites. | Improved peak symmetry, especially at mid-range pH. |
| Increase Buffer Strength | Mask surface charges through higher ionic strength. | Moderate improvement in peak shape. |
| Use Base-Deactivated Column | Minimize or eliminate surface silanol activity. | Excellent peak symmetry without aggressive mobile phase additives. |
| Perform Dilution Study | Check for column mass overload. | Improved peak shape upon dilution confirms overload. |
| Inspect System Hardware | Rule out physical causes of peak distortion. | Identifies issues like column voids or excessive dead volume. |
By systematically applying these principles and protocols, you can effectively diagnose the cause of peak tailing for 1-Ethoxy-3-methylbutan-2-amine and develop a robust, high-performance chromatographic method.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
-
1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422 - PubChem. (n.d.). Retrieved from [Link]
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
-
1-Ethoxy-3-methyl-2-butene | C7H14O | CID 5463936 - PubChem. (n.d.). Retrieved from [Link]
-
CAS No : 628-04-6 | Product Name : 1-Ethoxy-3-methylbutane | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (n.d.). Retrieved from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2025, August 25). Retrieved from [Link]
-
Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. (2026, February 9). Retrieved from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25). Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved from [Link]
- WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). Retrieved from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2022, April 15). Retrieved from [Link]
-
Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. (n.d.). Retrieved from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides - Nov 28 2018 - Chromatography Today. (2018, November 28). Retrieved from [Link]
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? - MDPI. (2022, December 30). Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC. (n.d.). Retrieved from [Link]
-
Liquid Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]
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- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromtech.com [chromtech.com]
Validation & Comparative
Technical Evaluation: 1-Ethoxy-3-methylbutan-2-amine (EMBA) in Asymmetric Synthesis
Topic: Comparison of 1-Ethoxy-3-methylbutan-2-amine with Other Chiral Amines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1), effectively the ethyl ether of Valinol, represents a specialized class of chiral amines. Unlike its parent compound Valinol (2-amino-3-methylbutan-1-ol) or the industry-standard
This guide evaluates EMBA’s utility as a chiral auxiliary and building block , specifically where high lipophilicity and chemo-selectivity (avoiding O-acylation/O-alkylation side reactions) are required.
Comparative Analysis: EMBA vs. Standard Chiral Amines
The following analysis triangulates EMBA against the two most common alternatives: Valinol (the direct precursor) and
Table 1: Physicochemical & Functional Comparison
| Feature | 1-Ethoxy-3-methylbutan-2-amine (EMBA) | Valinol (2-Amino-3-methyl-1-butanol) | |
| Structure Class | Aliphatic Amino Ether | Aliphatic Amino Alcohol | Aromatic Amine |
| CAS Number | 883538-02-1 | 2026-48-4 (L-isomer) | 2627-86-3 (S-isomer) |
| H-Bonding | Acceptor (Ether), Donor (Amine) | Donor/Acceptor (OH & NH2) | Donor (Amine) |
| Coordination | Monodentate (N-donor) | Bidentate (N, O-chelation) | Monodentate |
| Lipophilicity (LogP) | High (~1.2, Predicted) | Low (-0.03) | Medium (1.3) |
| Steric Bulk | High (Isopropyl + Ethoxy tail) | Medium (Isopropyl + OH) | Medium (Phenyl ring) |
| Primary Utility | Lipophilic Chiral Base, Non-protic Auxiliary | Chiral Ligand (Oxazolines), Reductive Amination | Chiral Resolution, Auxiliaries |
| Risk Profile | Low reactivity at O-position | High reactivity at O-position (requires protection) | Benzylic C-H oxidation risk |
Key Selection Criteria
-
Solubility Profile: EMBA exhibits superior solubility in non-polar organic solvents (DCM, Toluene, Hexanes) compared to Valinol, making it the preferred choice for reactions requiring anhydrous, non-polar conditions.
-
Chemo-selectivity: In reactions involving acyl chlorides or strong electrophiles, Valinol requires O-protection to prevent ester formation. EMBA is "pre-protected," streamlining synthetic routes by removing two steps (protection/deprotection).
-
Electronic Influence: The ethoxy group in EMBA exerts a stronger inductive electron-withdrawing effect than a simple alkyl chain, slightly lowering the pKa of the amine compared to simple alkyl amines, potentially altering the "tightness" of salt pairs in chiral resolution.
Decision Matrix: When to Choose EMBA
The following Graphviz diagram illustrates the logical decision pathway for selecting EMBA over alternatives.
Caption: Decision logic for selecting 1-Ethoxy-3-methylbutan-2-amine based on solvent polarity and chemoselectivity requirements.
Experimental Protocols
Protocol A: Synthesis of EMBA from Valinol (O-Alkylation)
Rationale: Direct commercial sourcing can be expensive. This protocol converts inexpensive L-Valinol into EMBA via N-protection and O-alkylation.
Reagents: L-Valinol, Di-tert-butyl dicarbonate (Boc2O), Sodium Hydride (NaH), Ethyl Iodide (EtI), Trifluoroacetic acid (TFA).
-
N-Protection:
-
Dissolve L-Valinol (10 mmol) in DCM (50 mL).
-
Add Boc2O (1.1 eq) and Et3N (1.2 eq). Stir at RT for 4h.
-
Wash with 1N HCl, brine, dry over Na2SO4. Concentrate to yield N-Boc-Valinol.
-
-
O-Alkylation:
-
Dissolve N-Boc-Valinol in anhydrous DMF (0.5 M) under Argon.
-
Cool to 0°C. Add NaH (60% dispersion, 1.5 eq) portion-wise. Stir 30 min.
-
Add Ethyl Iodide (1.5 eq) dropwise. Warm to RT and stir 12h.
-
Quench with NH4Cl (sat). Extract with EtOAc.[1] Purify via silica column (Hex/EtOAc) to yield N-Boc-1-ethoxy-3-methylbutan-2-amine.
-
-
Deprotection:
-
Dissolve intermediate in DCM/TFA (4:1). Stir 2h at RT.
-
Concentrate in vacuo. Basify with 1N NaOH to pH >12.
-
Extract with DCM (3x). Dry and distill to obtain pure EMBA .
-
Protocol B: Chiral Resolution of Racemic Acids using EMBA
Rationale: EMBA acts as a chiral base to resolve racemic carboxylic acids (e.g., Ibuprofen, Mandelic Acid derivatives). Its high lipophilicity aids crystallization in non-polar solvents.
Workflow Diagram:
Caption: Workflow for the resolution of racemic acids using EMBA as a chiral base.
Step-by-Step Procedure:
-
Salt Formation: Dissolve the racemic acid (10 mmol) in hot Acetone (or Ethanol). Add (S)-EMBA (10 mmol) dropwise.
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12h.
-
Filtration: Filter the crystals (diastereomeric salt). Wash with cold solvent.[2]
-
Liberation: Suspend crystals in water. Acidify with 1M HCl to pH 2. Extract the free acid with Ether.
-
Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).[3]
References
-
PubChem. (n.d.). 1-Ethoxy-3-methylbutan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Ehara, T., et al. (2009).[4] 3,5-Substituted Piperidine Compounds. U.S. Patent Application US20090192148A1.[4] (Describes the use of EMBA derivatives in Renin inhibitor synthesis). Retrieved from
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. (2R)-1-ethoxy-3-methylbutan-2-amine - CAS号 944144-11-0 - 摩熵化学 [molaid.com]
A Comparative Guide to Validating the Enantiomeric Excess of 1-Ethoxy-3-methylbutan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Consequently, the precise quantification of enantiomeric excess (ee) is a critical quality attribute for ensuring the safety and efficacy of drug candidates. This guide provides a comprehensive comparison of established analytical techniques for validating the enantiomeric excess of 1-Ethoxy-3-methylbutan-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry.
This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth analysis of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Beyond a simple listing of methods, this document delves into the underlying principles, provides field-proven insights into experimental choices, and presents self-validating protocols grounded in authoritative standards.
The Foundation of Enantiomeric Excess Validation: Scientific Integrity
The validation of an analytical method for determining enantiomeric excess must adhere to rigorous scientific principles to ensure data integrity and regulatory compliance. The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation.[1] Key validation parameters, as outlined in ICH guideline Q2(R2), include specificity, linearity, accuracy, precision, and robustness.[2][3][4] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental component of good scientific practice, ensuring that the chosen method is fit for its intended purpose.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for determining the enantiomeric excess of 1-Ethoxy-3-methylbutan-2-amine derivatives is a critical decision. Each method possesses distinct advantages and limitations in terms of accuracy, precision, sensitivity, and throughput.
| Technique | Principle of Separation/Detection | Advantages | Disadvantages | Ideal Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5] | High accuracy, precision, and sensitivity; robust and reliable for regulatory submissions.[5][6] | Can require extensive method development to find a suitable CSP and mobile phase. | Final product release testing, stability studies, and quantitative analysis requiring high data integrity. |
| Chiral GC | Separation of volatile enantiomers (or their derivatives) based on interactions with a chiral stationary phase.[7][8] | High resolution, shorter analysis times, and good sensitivity.[9] | Requires analytes to be volatile or amenable to derivatization; potential for thermal degradation. | Analysis of volatile amines or derivatives; routine quality control. |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[5][10] | Provides structural information and ee in a single experiment; non-destructive. | Lower sensitivity and precision compared to chromatographic methods; requires higher sample concentrations. | Structural confirmation, reaction monitoring, and initial screening. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution.[11][12] | Rapid, non-destructive, and low cost.[5] | Low sensitivity and accuracy; dependent on concentration, temperature, and solvent; requires a known specific rotation of the pure enantiomer.[6][13] | Rapid screening of highly pure samples and in-process controls. |
In-Depth Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for each analytical technique, designed to be self-validating systems.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for the accurate and robust quantification of enantiomeric excess.[5][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the separation of amine enantiomers.[14][15]
Workflow for Chiral HPLC Method Development and Validation
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amine Organocatalysts: Benchmarking 1-Ethoxy-3-methylbutan-2-amine in Asymmetric Synthesis
Introduction: The Pivotal Role of Asymmetric Organocatalysis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the realms of drug discovery and materials science. Asymmetric organocatalysis has emerged as a powerful and versatile tool, offering a sustainable and often more economical alternative to traditional metal-based catalysts.[1] Chiral amines, in particular, have garnered significant attention for their ability to catalyze a wide array of stereoselective transformations.[2][3] This guide introduces a novel chiral amine, 1-Ethoxy-3-methylbutan-2-amine, and proposes a framework for benchmarking its performance against established commercial catalysts in a key carbon-carbon bond-forming reaction: the asymmetric Michael addition.
This document is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental protocol for the comparative evaluation of these catalysts, outlines the key performance indicators for a rigorous assessment, and presents a theoretical framework for understanding the underlying catalytic mechanism.
The Catalysts: A Head-to-Head Comparison
To establish a meaningful benchmark, the performance of the novel catalyst, 1-Ethoxy-3-methylbutan-2-amine, will be compared against two widely recognized and commercially available chiral amine organocatalysts: L-Proline and a representative Cinchona alkaloid derivative.
-
1-Ethoxy-3-methylbutan-2-amine: A novel chiral amine with potential applications in asymmetric synthesis. Its efficacy and stereoselectivity are the primary subjects of this investigation.
-
L-Proline: A naturally occurring amino acid and one of the earliest and most extensively studied organocatalysts.[1][4][5][6][7] It is known for its bifunctional nature, capable of activating both the nucleophile and the electrophile.[8]
-
Cinchona Alkaloid Derivative (e.g., Quinine or Cinchonidine-derived thiourea): This class of catalysts, derived from the bark of the Cinchona tree, has proven to be highly effective in a variety of asymmetric transformations, including Michael additions.[2][3][9] Their rigid scaffold and multiple stereocenters allow for excellent stereocontrol.
The Benchmark Reaction: Asymmetric Michael Addition
The asymmetric Michael addition of an aldehyde to a nitroalkene has been selected as the benchmark reaction. This reaction is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon bond and the creation of two new stereocenters. The products, γ-nitro aldehydes, are versatile synthetic intermediates that can be readily converted into a variety of valuable compounds.[1][10][11][12][13]
The choice of this reaction is based on its sensitivity to the catalyst's structure, providing a clear and measurable output for comparing catalytic performance in terms of both activity and stereoselectivity.
Experimental Protocol: A Framework for Rigorous Comparison
To ensure a fair and reproducible comparison, the following detailed experimental protocol should be strictly adhered to for each catalyst tested.
Reaction: Asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
trans-β-nitrostyrene (freshly prepared or purified)
-
Propanal (freshly distilled)
-
Catalyst (1-Ethoxy-3-methylbutan-2-amine, L-Proline, or Cinchona alkaloid derivative)
-
Solvent (e.g., Dichloromethane, Toluene, or as optimized for each catalyst)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for yield determination
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Hexane and Isopropanol for HPLC analysis
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the catalyst (0.02 mmol, 10 mol%).
-
Add the chosen solvent (2.0 mL).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Add the internal standard (0.1 mmol, 0.5 equiv.).
-
Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add propanal (1.0 mmol, 5.0 equiv.) dropwise.
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield by ¹H NMR spectroscopy using the internal standard.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[14][15][16][17]
Experimental Workflow Diagram
Caption: Workflow for the catalytic asymmetric Michael addition.
Data Presentation: A Template for Comparative Analysis
The performance of each catalyst should be systematically recorded and presented in a clear, tabular format to facilitate direct comparison. The following table serves as a template for organizing the experimental data.
| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | TON | TOF (h⁻¹) |
| 1-Ethoxy-3-methylbutan-2-amine | 10 | 25 | 24 | TBD | TBD | TBD | TBD | TBD |
| L-Proline | 10 | 25 | 24 | TBD | TBD | TBD | TBD | TBD |
| Cinchona Alkaloid Derivative | 10 | 25 | 24 | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Key Performance Indicators (KPIs):
-
Yield (%): The percentage of the desired product obtained relative to the limiting reactant.
-
Diastereomeric Ratio (dr): The ratio of the syn and anti diastereomers of the product.
-
Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other.[18]
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation.[19][20][21]
-
Turnover Frequency (TOF): The turnover per unit of time, representing the catalyst's activity.[19][21][22][23]
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic cycle for the amine-catalyzed Michael addition proceeds through the formation of a key enamine intermediate.[24][25][26] Understanding this mechanism is crucial for interpreting the experimental results and for the rational design of new and improved catalysts.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
The cycle is initiated by the reaction of the chiral amine catalyst with the aldehyde to form an iminium ion, which then tautomerizes to the more nucleophilic enamine. The enamine attacks the nitroalkene in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting iminium ion is then hydrolyzed to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[24][25]
Conclusion and Future Outlook
This guide provides a comprehensive framework for the systematic evaluation of the novel chiral amine, 1-Ethoxy-3-methylbutan-2-amine, as an organocatalyst for the asymmetric Michael addition. By benchmarking its performance against well-established commercial catalysts like L-Proline and Cinchona alkaloid derivatives, researchers can gain valuable insights into its potential as a valuable tool in asymmetric synthesis.
The detailed experimental protocol and the defined key performance indicators will ensure the generation of high-quality, reproducible data. The mechanistic discussion provides a rational basis for understanding the observed reactivity and stereoselectivity. The results of this benchmarking study will be instrumental in determining the future applications of 1-Ethoxy-3-methylbutan-2-amine in academic and industrial research, contributing to the ever-expanding field of asymmetric organocatalysis.
References
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]
-
L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules. [Link]
-
Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality. [Link]
-
Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry. [Link]
-
Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry. [Link]
-
Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters. [Link]
-
Continuous flow enantioselective processes catalysed by cinchona alkaloid derivatives. Reaction Chemistry & Engineering. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal. [Link]
-
Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction. The Journal of Organic Chemistry. [Link]
-
Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Link]
-
Enamines. Making Molecules. [Link]
-
Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. Chemistry Letters. [Link]
-
Organocatalytic Asymmetric Michael Addition of Aldehydes to β-Nitroacroleine Dimethyl Acetal. Organic Letters. [Link]
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Navigating Acidity: A Comparative Guide to In-Silico and Experimental pKa Determination of 1-Ethoxy-3-methylbutan-2-amine
Introduction: The Critical Role of pKa in Drug Discovery
In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a fundamental physicochemical parameter. It governs the degree of ionization of a molecule at a given pH, which in turn profoundly influences a cascade of critical properties including solubility, permeability, lipophilicity, and protein binding.[1][2][3][4] Consequently, an accurate understanding of a compound's pKa is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.[1][2][3][4] For novel molecules like 1-Ethoxy-3-methylbutan-2-amine, a precise pKa value is a crucial piece of the puzzle in its journey from a promising lead to a viable drug candidate. This guide provides a comprehensive comparison of in-silico and experimental methodologies for determining the pKa of this primary amine, offering researchers the insights needed to make informed decisions in their development pipeline.
The In-Silico Approach: Predicting pKa with Computational Power
In the early stages of drug discovery, where speed and cost-effectiveness are paramount, in-silico pKa prediction methods offer a compelling advantage.[5] These computational tools leverage various algorithms to estimate pKa values directly from a molecule's chemical structure, bypassing the need for physical sample synthesis and experimentation.
Theoretical Foundations of In-Silico pKa Prediction
In-silico pKa prediction methods can be broadly categorized into two main types:
-
Empirical Methods: These approaches rely on databases of experimentally determined pKa values. They utilize quantitative structure-property relationship (QSPR) models, which identify correlations between a molecule's structural features (e.g., electronic and steric properties) and its known pKa. The pKa of a new molecule is then predicted by interpolating from these established relationships.
-
Quantum Mechanical (QM) Methods: These first-principles methods calculate the pKa by determining the free energy difference between the protonated and deprotonated states of a molecule.[6] While computationally more intensive, QM methods can be more accurate for novel chemical scaffolds that are not well-represented in empirical training sets.[7]
Several commercial and academic software packages are available for in-silico pKa prediction, each with its own underlying algorithms and training datasets. Popular examples include ACD/pKa DB, Epik (Schrödinger), Marvin (ChemAxon), and MoKa.[8][9][10][11]
A Representative In-Silico Workflow
The following diagram illustrates a typical workflow for in-silico pKa prediction:
Caption: A streamlined workflow for in-silico pKa prediction.
The Experimental Approach: Empirical Measurement for Definitive Values
While in-silico methods provide valuable estimations, experimental determination remains the gold standard for obtaining accurate and definitive pKa values.[5] Several well-established techniques are employed, each with its own set of advantages and limitations.
Key Experimental Techniques for pKa Determination
-
Potentiometric Titration: This is a classic and highly accurate method that involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.[12][13][14] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the analyte is ionized.[12]
-
UV-Vis Spectrophotometry: This technique is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[13][15][16] By measuring the absorbance at different pH values, a sigmoidal curve can be generated, from which the pKa can be calculated.[15] This method is particularly advantageous for compounds with low solubility or when only small sample quantities are available.[13][17]
-
Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility, which is influenced by their charge-to-size ratio.[18][19] By measuring the mobility of the analyte in buffers of varying pH, a titration curve can be constructed to determine the pKa.[18][20] CE is a high-throughput method that requires minimal sample and can often handle impure samples.[19][20]
Experimental Protocol: Potentiometric Titration of 1-Ethoxy-3-methylbutan-2-amine
The following is a detailed, step-by-step protocol for determining the pKa of 1-Ethoxy-3-methylbutan-2-amine using potentiometric titration.
Materials:
-
1-Ethoxy-3-methylbutan-2-amine sample
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, carbonate-free water
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of 1-Ethoxy-3-methylbutan-2-amine and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM.[12][21] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[12]
-
System Inerting: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[12][14]
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube.
-
Titration: Begin stirring the solution and start the titration by adding small, precise increments of the standardized HCl solution. Record the pH value after each addition, ensuring the reading has stabilized.
-
Data Collection: Continue the titration well past the expected equivalence point, collecting a sufficient number of data points to accurately define the titration curve.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[12]
Caption: Workflow for experimental pKa determination via potentiometric titration.
In-Silico vs. Experimental: A Head-to-Head Comparison
The choice between in-silico and experimental pKa determination hinges on a variety of factors, including the stage of the drug discovery process, available resources, and the required level of accuracy.
| Feature | In-Silico Prediction | Experimental Determination |
| Accuracy | Varies (typically ±0.5 to 1.0 pKa units for amines).[6][7] Accuracy can be lower for novel scaffolds.[22][23] | High (typically ±0.1 to 0.2 pKa units).[19][24][25] Considered the "gold standard". |
| Speed | Very fast (minutes to hours per compound).[9] | Slower (hours to days per compound, including sample preparation). |
| Cost | Low (primarily software licensing fees). | High (requires instrumentation, reagents, and skilled personnel). |
| Sample Requirement | None (only the chemical structure is needed). | Requires a physical sample of sufficient purity and quantity. |
| Throughput | High (can screen large virtual libraries). | Lower, although some methods like CE offer higher throughput.[1][20] |
| Applicability | Early-stage discovery, virtual screening, lead optimization. | Lead optimization, pre-clinical development, regulatory submissions. |
Conclusion and Recommendations
For 1-Ethoxy-3-methylbutan-2-amine, a dual approach is recommended. In the initial stages of research, in-silico prediction can provide a rapid and cost-effective estimate of its pKa. This initial value can guide early formulation and ADME modeling efforts. However, as the compound progresses through the development pipeline, experimental determination, preferably through a robust method like potentiometric titration, is crucial for obtaining a definitive and accurate pKa value.[5] This experimentally validated data is essential for building reliable pharmacokinetic models and for regulatory submissions. The integration of both computational and experimental approaches provides a comprehensive understanding of a molecule's ionization behavior, ultimately accelerating the development of safer and more effective medicines.[5]
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A Guide to Ensuring Experimental Reproducibility with 1-Ethoxy-3-methylbutan-2-amine and Related Chiral Amines
Chiral amines are foundational building blocks in modern drug discovery and development, with their stereochemistry often dictating the efficacy and safety of active pharmaceutical ingredients (APIs).[1][2] 1-Ethoxy-3-methylbutan-2-amine, a chiral primary amine, represents a class of reagents where precise control over synthetic and analytical procedures is paramount. However, achieving run-to-run consistency—the hallmark of reproducibility—can be challenging. Even slight variations in reaction conditions or analytical methods can drastically alter outcomes.[3]
This guide provides a framework for establishing robust and reproducible experimental protocols using 1-Ethoxy-3-methylbutan-2-amine as a case study. We will compare two common synthetic strategies—reductive amination and biocatalytic transamination—and detail the critical parameters for reliable analytical characterization by High-Performance Liquid Chromatography (HPLC). The objective is to explain the causality behind experimental choices, enabling researchers to design self-validating systems for this and other structurally similar chiral amines.
Part 1: Comparative Synthesis Strategies for Reproducibility
The synthesis of a chiral amine is the first critical step where variability can be introduced. The choice of methodology not only impacts yield and enantiomeric purity but also the overall reproducibility of the process. We compare two powerful methods: classical reductive amination and enzymatic transamination.
Method 1: Asymmetric Reductive Amination
Reductive amination is a widely used and robust method for amine synthesis.[1] The process typically involves the reaction of a ketone precursor, in this case, 1-Ethoxy-3-methylbutan-2-one[4], with an ammonia source to form an imine, which is then reduced in situ to the desired amine. The key to reproducibility lies in the stringent control of reagents, catalysts, and reaction conditions.
-
Step 1: Imine Formation. To a solution of 1-Ethoxy-3-methylbutan-2-one (1.0 eq) in an anhydrous solvent such as methanol, add a source of ammonia (e.g., ammonium acetate, 2.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Causality: Anhydrous conditions are critical to prevent hydrolysis of the imine intermediate, which would reduce yield. The excess of the ammonia source drives the equilibrium towards imine formation.
-
Step 2: Asymmetric Reduction. Cool the reaction mixture to 0°C. Add a chiral reducing agent or a combination of a reducing agent (e.g., sodium borohydride) and a chiral catalyst. The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the imine is consumed. Causality: The choice of catalyst and precise temperature control are the most critical factors for achieving high enantioselectivity and ensuring the stereochemical outcome is reproducible.
-
Step 3: Work-up and Purification. Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. Causality: A standardized work-up and purification protocol is essential. Variations in quenching, extraction pH, or chromatography conditions can lead to inconsistent purity and yield.
Method 2: Biocatalytic Transamination
Enzymatic methods offer an attractive alternative for chiral amine synthesis, prized for their high enantioselectivity under mild conditions.[5][6] Transaminases, in particular, can convert a ketone directly to a chiral amine, but the reproducibility of these systems depends heavily on the quality and activity of the biocatalyst.[6]
-
Step 1: Reaction Setup. In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 1-Ethoxy-3-methylbutan-2-one (1.0 eq), a suitable amino donor (e.g., isopropylamine, 1.5 eq), and pyridoxal 5'-phosphate (PLP) cofactor (0.1 mol%). Causality: Enzyme activity is highly dependent on pH and temperature. Maintaining a stable, buffered environment is non-negotiable for reproducible results.
-
Step 2: Enzymatic Conversion. Add a specific transaminase enzyme preparation with known activity (e.g., X U/mg). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The reaction progress is monitored by HPLC. Causality: The enzyme's source, purity, and specific activity are major sources of variability. Using a well-characterized enzyme from a reliable supplier and verifying its activity before use are crucial for reproducibility.
-
Step 3: Product Isolation. Once the reaction reaches completion, acidify the mixture to precipitate the enzyme. After centrifugation, extract the supernatant with an organic solvent. The product is then isolated and purified as described in the reductive amination protocol. Causality: The method of enzyme removal and product extraction must be consistent to ensure a reproducible yield and purity profile.
Comparison of Synthetic Methods
| Parameter | Asymmetric Reductive Amination | Biocatalytic Transamination | Key Reproducibility Factors |
| Typical Yield | 70-90% | 85-99% | Reagent purity, reaction completeness |
| Enantiomeric Excess (e.e.) | 85-98% | >99% | Catalyst/Enzyme quality, temperature control |
| Key Reagents | Chiral catalyst, reducing agent, anhydrous solvent | Transaminase enzyme, amino donor, buffer | Sourcing and quality control of catalysts/enzymes[5] |
| Conditions | Often cryogenic temperatures, inert atmosphere | Mild aqueous conditions (e.g., 30°C, pH 7.5) | Precise control of temperature and pH |
| Primary Challenge | Catalyst sensitivity, strict anhydrous conditions | Enzyme stability, activity, and cost[5] |
This table provides an illustrative comparison based on typical outcomes for these reaction classes. Actual results will vary based on the specific reagents and conditions used.
Part 2: A Reproducible Framework for Analytical Characterization
After synthesis, accurately and reproducibly determining the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this task.[7] Success depends on a well-defined method that controls for variables that can affect separation.
There are two primary strategies for chiral HPLC: direct and indirect separation.[8]
-
Direct Method: Uses a Chiral Stationary Phase (CSP) to resolve the enantiomers directly. This is often preferred for its simplicity.
-
Indirect Method: Involves derivatizing the amine with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.
For routine analysis and high reproducibility, the direct method is generally superior as it involves fewer sample preparation steps, reducing potential sources of error.
Protocol: Direct Chiral HPLC Method
This protocol provides a starting point for analyzing 1-Ethoxy-3-methylbutan-2-amine. Method validation and optimization are required for specific applications.
-
Step 1: Column and Mobile Phase Selection.
-
Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a robust choice for resolving chiral amines.[7][9]
-
Mobile Phase: A typical normal-phase mobile phase consists of a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[9] A small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to prevent peak tailing and ensure reproducible peak shapes for basic compounds.[9]
-
-
Step 2: Sample Preparation. Accurately prepare a solution of the amine in the mobile phase at a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filtered before injection. Causality: Inconsistent sample concentration or the presence of particulates can affect peak area and column performance, directly impacting the reproducibility of the quantitative result.
-
Step 3: HPLC System Parameters.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature control is critical as retention times and selectivity can be temperature-dependent.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amine absorbs.
-
-
Step 4: Data Analysis. Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Factors Affecting Analytical Reproducibility
| Parameter | Potential Issue | Mitigation Strategy |
| Mobile Phase | Inconsistent composition, degradation | Prepare fresh daily, use high-purity HPLC-grade solvents, degas thoroughly. |
| Column | Degradation of stationary phase, contamination | Use a guard column, flush column after use, dedicate column to specific methods. |
| Temperature | Fluctuations affecting retention time/resolution | Use a column oven with precise temperature control. |
| Sample Prep | Inaccurate concentration, incomplete dissolution | Use calibrated pipettes and balances, vortex/sonicate sample, filter before injection. |
Conclusion: A Synthesis of Best Practices
Reproducibility in experiments involving chiral amines like 1-Ethoxy-3-methylbutan-2-amine is not a matter of chance, but a direct result of meticulous planning and control. It begins with the selection of a synthetic route that is not only high-yielding but also robust against minor variations. While biocatalysis often provides superior selectivity, traditional reductive amination may offer greater control over a wider range of conditions for some laboratories.
Ultimately, the integrity of the work is validated by a rigorous and reproducible analytical method. A well-developed direct chiral HPLC method serves as a self-validating system, providing clear and consistent data on the stereochemical purity of the final product. By understanding the causality behind each step—from the necessity of an anhydrous environment in synthesis to the role of an amine modifier in HPLC—researchers can build robust protocols, minimize variability, and ensure their results are both accurate and reproducible.[10][11]
References
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- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
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- PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
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- PubChem. (n.d.). 1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422.
- ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
Sources
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- 4. 1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
1-Ethoxy-3-methylbutan-2-amine proper disposal procedures
Executive Safety Assessment
1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1) presents a dual-hazard profile characteristic of aliphatic ether-amines: flammability driven by the ether linkage and corrosivity driven by the primary amine functionality.[1]
Effective disposal is not merely about regulatory compliance; it is about thermodynamic management. The primary operational risk during disposal is the inadvertent mixing with acidic waste streams, which triggers rapid, exothermic neutralization, potentially aerosolizing the volatile organic component.
Immediate Action Required:
-
Do NOT mix with acidic waste streams (DANGER: Exotherm).
-
Do NOT distill or concentrate without testing for peroxides.
Physicochemical Characterization & Waste Classification
To properly segregate this compound, you must understand the chemical behaviors that dictate its waste stream.
| Property | Value / Characteristic | Operational Implication |
| Functional Groups | Primary Amine (-NH₂), Ether (-O-) | Amine: Basic, corrosive, scavenges protons.[1][4] Ether: Flammable, potential peroxide former upon prolonged air exposure.[3] |
| Physical State | Liquid | Requires leak-proof secondary containment.[1] |
| Flash Point | < 60°C (Estimated based on congeners) | RCRA D001 (Ignitable). Must be stored in flammables cabinet. |
| pH (1% aq) | > 11.5 | RCRA D002 (Corrosive). Causes irreversible eye/skin damage. |
| Solubility | Moderate organic/water solubility | Can migrate through aqueous waste streams if not segregated. |
Pre-Disposal Protocol: The "Safe-Stream" Check[1]
Before moving the vessel to waste storage, execute this self-validating protocol to ensure container stability.
Step 1: Peroxide Validation (The Ether Check)
Although less prone to peroxidation than diisopropyl ether, the ethoxy group requires verification if the container is old or has been exposed to air.
-
Test: Use standard starch-iodide strips.
-
Result: If >100 ppm peroxides, treat with ferrous sulfate or contact EHS immediately for stabilization before transport. Do not move high-peroxide containers.
Step 2: pH & Compatibility Check (The Amine Check)[1]
-
Validation: Ensure the receiving waste container is rated for Organic Bases .
-
Critical Error Prevention: Never pour this amine into a "General Organic Waste" container that may contain acid chlorides or acetic anhydride. The resulting amide formation reaction is violent.
Disposal Workflows
Workflow A: Pure Chemical / Stockpile Disposal
Applicability: Expired reagents or surplus synthesis starting material.[1]
-
Container Selection: Use the original shipping container if intact.[5] If transferring, use High-Density Polyethylene (HDPE) or glass containers with PTFE-lined caps.[1] Avoid aluminum (amines can react with aluminum oxide layers).
-
Labeling: Affix a hazardous waste label.
-
Stream: High BTU Incineration . This compound is an excellent candidate for fuel blending due to its high heat of combustion.
Workflow B: Reaction Mixtures & Rinsates
Applicability: Post-reaction crude mixtures or rotovap traps.[1]
-
Segregation:
-
If Halogenated Solvents present (DCM, Chloroform): Segregate into "Halogenated Organic Waste."
-
If Non-Halogenated: Segregate into "Non-Halogenated Organic Waste."
-
-
Neutralization (Optional but Recommended for Large Volumes):
-
Caution: If disposing of >500mL, consider careful neutralization with dilute HCl in an ice bath to form the non-volatile hydrochloride salt, reducing vapor pressure and flammability risks.
-
Note: Only perform this if your facility protocol permits bench-top treatment.[1] Otherwise, dispose of as active base.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for segregating 1-Ethoxy-3-methylbutan-2-amine waste.
Figure 1: Decision matrix for the safe segregation and disposal of 1-Ethoxy-3-methylbutan-2-amine, prioritizing peroxide detection and pH compatibility.
Emergency Spill Response (Disposal Context)
If a spill occurs, the cleanup materials become hazardous waste.[3]
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Butyl rubber or Silver Shield gloves are required (Standard Nitrile provides only momentary splash protection against ether-amines).[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels, as the high surface area combined with the flammable amine increases fire risk.
-
Disposal: Collect absorbent in a wide-mouth jar. Label as "Solvent Contaminated Debris (Flammable/Corrosive)."
Regulatory Compliance (US Focus)
-
RCRA Waste Codes:
-
D001 (Ignitable): Flash point < 60°C.
-
D002 (Corrosive): Aqueous pH > 12.5 (if applicable).
-
-
DOT Shipping (for waste transport):
-
Proper Shipping Name: Flammable liquids, corrosive, n.o.s. (1-Ethoxy-3-methylbutan-2-amine).[1]
-
Hazard Class: 3 (Flammable), Subsidiary 8 (Corrosive).
-
Packing Group: II.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45074954, 1-Ethoxy-3-methylbutan-2-amine.[1] PubChem. [Link]1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov. [Link]1]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). OSHA.gov. [Link]1]
-
Vanderbilt Environmental Health and Safety (2023). Laboratory Guide for Managing Chemical Waste: Organic Amines. Vanderbilt University.[3] [Link]1]
Sources
A Proactive Approach to Safety: Personal Protective Equipment for Handling 1-Ethoxy-3-methylbutan-2-amine
While a specific Safety Data Sheet (SDS) with detailed hazard classifications for 1-Ethoxy-3-methylbutan-2-amine is not widely available, its chemical structure, featuring an amine and an ether functional group, suggests potential hazards that warrant a cautious and thorough approach to safety.[1] Amines can be corrosive or irritants to the skin and eyes, and may be harmful if inhaled or swallowed.[2][3] Ethers, while generally of low toxicity, can be flammable. Therefore, the following recommendations are based on a conservative assessment of potential risks.
Core Principles of Protection
A multi-layered PPE strategy is essential to provide comprehensive protection against the potential hazards of 1-Ethoxy-3-methylbutan-2-amine. This involves a combination of engineering controls, administrative controls, and the appropriate selection and use of personal protective equipment.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling 1-Ethoxy-3-methylbutan-2-amine. The selection of specific PPE should always be informed by a site-specific risk assessment.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and aerosols. Standard safety glasses do not provide adequate protection. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[4][5] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., Butyl Rubber, Nitrile rubber of sufficient thickness). A lab coat or chemical-resistant apron. | To prevent skin contact, which could lead to irritation or absorption. Gloves should be inspected before each use and changed frequently. Contaminated clothing should be removed immediately and laundered before reuse.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used in areas with inadequate ventilation or when there is a potential for generating aerosols or vapors. The type of respirator should be selected based on the potential airborne concentration of the chemical.[7][8] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Step-by-Step Guide to Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[6] Review the planned experiment and identify all potential hazards.
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, respirator, eye protection, then gloves).
-
Chemical Handling: Conduct all work with 1-Ethoxy-3-methylbutan-2-amine in a well-ventilated chemical fume hood.[7] Use the smallest quantity of the chemical necessary for the experiment.
-
Avoiding Contamination: Avoid creating aerosols. Do not eat, drink, or smoke in the laboratory.[6]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of properly. Wash hands thoroughly with soap and water after handling the chemical.[6]
Disposal Plan:
-
Waste Collection: All waste contaminated with 1-Ethoxy-3-methylbutan-2-amine should be collected in a designated, properly labeled, and sealed waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][8]
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using PPE when working with 1-Ethoxy-3-methylbutan-2-amine.
Caption: PPE Selection and Use Workflow for 1-Ethoxy-3-methylbutan-2-amine.
By adhering to these guidelines, researchers can confidently handle 1-Ethoxy-3-methylbutan-2-amine, ensuring a safe laboratory environment while advancing their scientific endeavors. The principles of proactive risk assessment and the use of appropriate PPE are paramount in the responsible conduct of research.
References
-
3M. Safety Data Sheet. [Link]
-
Uno-X. Safety Data Sheet. [Link]
-
Agilent. Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. [Link]
-
RBNAinfo. Safety Data Sheet. [Link]
-
PubChem. 1-Ethoxy-3-methylbutan-2-one. [Link]
-
Pharmaffiliates. 1-Ethoxy-3-methylbutane. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
